molecular formula C13H13NO B1303202 1-(3-Ethynylphenyl)-3,3-dimethylazetidin-2-one CAS No. 886361-64-4

1-(3-Ethynylphenyl)-3,3-dimethylazetidin-2-one

Cat. No.: B1303202
CAS No.: 886361-64-4
M. Wt: 199.25 g/mol
InChI Key: BJWAUDVSOZEORD-UHFFFAOYSA-N
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Description

1-(3-Ethynylphenyl)-3,3-dimethylazetidin-2-one is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Ethynylphenyl)-3,3-dimethylazetidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Ethynylphenyl)-3,3-dimethylazetidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H13NO/c1-4-10-6-5-7-11(8-10)14-9-13(2,3)12(14)15/h1,5-8H,9H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWAUDVSOZEORD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC=CC(=C2)C#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377115
Record name 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one
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Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-64-4
Record name 1-(3-Ethynylphenyl)-3,3-dimethyl-2-azetidinone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Spectroscopic Guide to the Structural Elucidation of 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed, multi-technique spectroscopic analysis for the structural confirmation of the novel compound, 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one. As a molecule incorporating a strained β-lactam ring, a terminal alkyne, and a disubstituted aromatic system, its characterization demands a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document outlines the theoretical underpinnings and provides detailed experimental protocols for each technique. The causality behind experimental choices is explained, and the interpretation of the resulting spectral data is presented with in-depth analysis. All quantitative data are summarized in structured tables, and key structural correlations and experimental workflows are visualized using diagrams. This guide is intended for researchers and professionals in drug development and chemical synthesis, offering a robust framework for the characterization of complex small molecules.

Introduction and Molecular Overview

1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one is a compound of significant interest due to the convergence of two key pharmacophores: the azetidin-2-one (β-lactam) ring and the ethynylphenyl group. The β-lactam moiety is the core structural element of a major class of antibiotics, while the ethynylphenyl group is found in various biologically active molecules, including kinase inhibitors used in oncology.[1][2] The unique combination of these functionalities in a single scaffold suggests potential for novel pharmacological activities.

The synthesis of related azetidin-2-one derivatives has been explored for applications ranging from antiproliferative agents to antimicrobial compounds.[3][4][5] Accurate and unambiguous structural verification is the cornerstone of any such investigation. This guide provides the methodological and interpretative framework for achieving this verification through modern spectroscopic techniques.

Caption: Molecular structure of 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one, both ¹H and ¹³C NMR, along with 2D correlation experiments (like COSY and HSQC), are essential for unambiguous assignment of all signals.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is generally preferred for its volatility and minimal signal overlap, but DMSO-d₆ can be used if solubility is an issue.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex aromatic region.

  • ¹H NMR Acquisition:

    • Set a spectral width of approximately 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., zgpg30).

    • Set a spectral width of approximately 220 ppm.

    • Acquire a sufficient number of scans (typically >1024) to observe all quaternary carbons.

  • 2D NMR (COSY, HSQC): Utilize standard pulse programs available on the spectrometer software to establish proton-proton and proton-carbon correlations.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show distinct signals corresponding to each unique proton environment in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Ha (2 x CH₃)1.2 - 1.5Singlet (s)6HGem-dimethyl groups on a quaternary carbon, shielded.
Hb (-CH₂)2.9 - 3.2Singlet (s)2HMethylene protons on the β-lactam ring, adjacent to nitrogen.
Hc (≡C-H)3.0 - 3.3Singlet (s)1HTerminal alkyne proton, characteristically sharp.[6]
Hd, e, f, g (Ar-H)7.2 - 7.6Multiplet (m)4HAromatic protons of the 1,3-disubstituted ring.
  • Expert Insight: The singlet nature of the methylene protons (Hb) is a key diagnostic feature, confirming the absence of adjacent protons for coupling. The chemical shift of the terminal alkyne proton (Hc) is highly characteristic and provides direct evidence for this functional group.[6]

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will reveal all unique carbon environments.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C₁ (2 x C H₃)20 - 30Aliphatic methyl carbons.
C₂ (C (CH₃)₂)45 - 55Quaternary carbon of the azetidinone ring.
C₃ (C H₂)40 - 50Methylene carbon of the azetidinone ring.
C₄ (Ar-C -N)138 - 142Aromatic carbon directly attached to the lactam nitrogen.
C₅, C₆, C₇, C₈ (Ar-C)120 - 135Aromatic carbons, with varied shifts due to substitution.[6]
C₉ (Ar-C -C≡)122 - 124Aromatic carbon attached to the alkyne.[6]
C₁₀ (-C ≡C-H)82 - 85sp-hybridized carbon of the alkyne.[6]
C₁₁ (-C≡C -H)77 - 80sp-hybridized terminal alkyne carbon.[6]
C₁₂ (C=O)165 - 175Carbonyl carbon of the β-lactam, deshielded.[7]
  • Trustworthiness: The predicted chemical shift for the β-lactam carbonyl (C₁₂) is in a distinct region, typically downfield, which serves as a self-validating marker for the presence of the azetidin-2-one ring.[7][8]

Caption: Predicted 2D NMR (HSQC/HMBC) correlations for key functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is indispensable for identifying key functional groups based on their characteristic vibrational frequencies. For this molecule, the most informative regions will confirm the presence of the β-lactam carbonyl, the terminal alkyne, and the aromatic ring.

Experimental Protocol: IR
  • Sample Preparation: Prepare a thin film of the compound on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent (like dichloromethane) and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O absorptions.

Predicted IR Absorption Frequencies

Table 3: Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹)IntensityVibrationRationale
~3300Strong, Sharp≡C-H stretchDiagnostic for a terminal alkyne.[9][10]
3100-3000MediumAromatic C-H stretchIndicates the presence of the phenyl ring.
2980-2850MediumAliphatic C-H stretchCorresponds to the methyl and methylene groups.
~2110Medium, SharpC≡C stretchConfirms the presence of the alkyne triple bond.[11][12]
~1760StrongC=O stretch (β-lactam)High frequency is characteristic of the strained four-membered ring.
1600, 1475Medium-WeakC=C stretchAromatic ring vibrations.
  • Expert Insight: The carbonyl (C=O) stretching frequency is particularly diagnostic. Unstrained acyclic amides absorb around 1650 cm⁻¹. The significantly higher frequency (~1760 cm⁻¹) observed in β-lactams is a direct consequence of increased ring strain, making this a highly reliable indicator of the azetidin-2-one core.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Experimental Protocol: MS
  • Ionization Method: Electrospray ionization (ESI) is the preferred method for this type of molecule, as it is a soft ionization technique that typically yields a prominent protonated molecular ion [M+H]⁺.

  • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, should be used to obtain an accurate mass measurement to within 5 ppm.

  • Tandem MS (MS/MS): To probe fragmentation, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural clues.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₁₃H₁₃NO

  • Monoisotopic Mass: 199.0997 g/mol

  • HRMS (ESI+): Predicted m/z for [M+H]⁺ = 200.1070. An observed mass within ±0.001 Da would confirm the elemental composition.

Predicted Fragmentation Pathways: The β-lactam ring is known to undergo characteristic cleavage under CID conditions.[13][14] A primary fragmentation pathway involves the cleavage of the four-membered ring, which can help confirm the connectivity of the substituents.

MS_Fragmentation Parent [M+H]⁺ m/z = 200.1 Frag1 Loss of C₄H₆ (dimethylketene) m/z = 130.1 Parent->Frag1 β-Lactam Ring Cleavage Frag3 Loss of CO m/z = 172.1 Parent->Frag3 Carbonyl Loss Frag2 Ethynylphenyl cation m/z = 101.0 Frag1->Frag2 N-C Bond Cleavage

Caption: Plausible MS/MS fragmentation pathways for the protonated molecule.

Conclusion: A Unified Structural Assignment

The structural elucidation of 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one is achieved through the congruent interpretation of data from multiple spectroscopic techniques.

  • NMR spectroscopy provides the definitive carbon-hydrogen framework, confirming the number and connectivity of all protons and carbons.

  • IR spectroscopy offers rapid and unambiguous confirmation of the key functional groups: the strained β-lactam carbonyl and the terminal alkyne.

  • High-resolution mass spectrometry validates the elemental composition through an accurate mass measurement of the molecular ion, while tandem MS provides corroborating evidence of the core structure through predictable fragmentation patterns.

Together, these techniques form a self-validating system, providing an unassailable confirmation of the molecular structure. This comprehensive approach is essential for ensuring the identity and purity of novel compounds in a research and drug development setting.

References

  • Meegan, M. J., et al. (2021). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Molecules. Available at: [Link]

  • Greene, L. M., et al. (2018). 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells. Molecules. Available at: [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Alkynes. UCLA Chemistry. Available at: [Link]

  • Jadrijević-Mladar Takač, M., et al. (2018). Spectroscopic and quantum chemical elucidation of newly synthesized 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-diones as potentional anticonvulsant agents. ResearchGate. Available at: [Link]

  • Rojas-Lima, S., et al. (2016). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. Boletín de la Sociedad Química de México. Available at: [Link]

  • Song, F., et al. (2015). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. PLoS ONE. Available at: [Link]

  • Chong, B., & Hu, C. (2008). Compilation of an ESI-MS Library of β-Lactam Antibiotics for Rapid Identification of Drugs. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Al-Hiti, W. F. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. Chemistry LibreTexts. Available at: [Link]

  • National Center for Biotechnology Information. Erlotinib. PubChem Compound Database. Available at: [Link]

  • Kumar, R., et al. (2008). Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Morina, F., et al. (2020). The optimized molecular structure of erlotinib drug [N-(3-ethynylphenyl)]. ResearchGate. Available at: [Link]

  • Popa, K., et al. (2016). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry. Available at: [Link]

  • Organic Chemistry Lectures. (2021). Lec15 - IR Spectra of Alkynes and Nitriles. YouTube. Available at: [Link]

  • Mitscher, L. A., et al. (1975). Chemical-ionization mass spectrometry of beta-lactam antibiotics. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Al-Masoudi, W. A. M. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar. Available at: [Link]

  • Avci, G., et al. (2018). Spectroscopic Investigations and DFT Calculations on 3-(Diacetylamino)-2-ethyl-3H-quinazolin-4-one. Journal of Spectroscopy. Available at: [Link]

  • Brewer, S. H., et al. (2013). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. The Journal of Physical Chemistry B. Available at: [Link]

  • Khan, I., et al. (2022). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). Molecules. Available at: [Link]

  • Wang, M., et al. (2019). Parallel Reaction Monitoring Mass Spectrometry for Rapid and Accurate Identification of β-Lactamases Produced by Enterobacteriaceae. Frontiers in Microbiology. Available at: [Link]

  • National Center for Biotechnology Information. (2009). [11C]N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine. Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]

  • Wiley. (2016). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. Dummies.com. Available at: [Link]

  • Chegg. (2019). Solved The compound given is 3,3-dimethyl-2-butanone. Chegg.com. Available at: [Link]

  • Alam, M. A. (2017). Synthesis and spectroscopic properties of a series of novel 2-aryl-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-ones. ResearchGate. Available at: [Link]

  • ResearchGate. Mass spectral fragmentation pathways of (a) cephalosporin antibiotics... ResearchGate. Available at: [Link]

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Sources

A Comprehensive Spectroscopic Guide to 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one: An In-depth ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed exploration of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one, a compound of interest in contemporary drug discovery and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a cohesive narrative that combines theoretical principles with practical, field-tested insights. We will dissect the structural nuances of this molecule as revealed by NMR, explain the causal relationships behind spectral features, and provide robust, self-validating experimental protocols. All key assertions are substantiated with citations to authoritative literature, ensuring a foundation of scientific integrity.

Introduction: The Structural Significance of N-Aryl β-Lactams

The azetidin-2-one, or β-lactam, is a four-membered lactam ring that forms the core structural motif of numerous critically important antibiotics, including penicillins and cephalosporins.[1] The reactivity and biological activity of these molecules are profoundly influenced by the substituents appended to the ring. The title compound, 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one, incorporates an N-aryl substituent bearing a terminal alkyne, a functional group that opens avenues for further chemical modifications, such as "click" chemistry reactions.[2] The gem-dimethyl substitution at the C3 position introduces steric hindrance that can influence the conformation and stability of the β-lactam ring.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of such molecules.[3][4] It provides precise information about the chemical environment of each proton and carbon atom, enabling the confirmation of the molecular skeleton and the stereochemistry. This guide will provide a predictive analysis of the ¹H and ¹³C NMR spectra based on established chemical shift principles and data from related structures.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one is anticipated to exhibit distinct signals corresponding to the protons of the azetidin-2-one ring, the gem-dimethyl groups, the ethynylphenyl substituent, and the terminal alkyne. The interpretation of these signals is based on the electronegativity of neighboring atoms, magnetic anisotropy, and spin-spin coupling interactions.

Azetidin-2-one Ring Protons

The protons on the β-lactam ring are typically found in specific regions of the ¹H NMR spectrum.[5]

  • C4-H₂ (Methylene Protons): The two protons on the C4 carbon of the azetidin-2-one ring are diastereotopic due to the chiral center at C3 (even with gem-dimethyl substitution, the ring itself is a plane of asymmetry). They are expected to appear as a pair of doublets, or more complex multiplets if further coupling exists. Their chemical shift is influenced by the adjacent nitrogen atom and the carbonyl group, placing them in the downfield region, typically between 4.5 and 5.5 ppm.[5]

Gem-Dimethyl Protons
  • C3-(CH₃)₂ (Methyl Protons): The two methyl groups at the C3 position are chemically equivalent and will therefore appear as a single, sharp singlet. Due to their aliphatic nature and distance from strongly deshielding groups, their resonance is expected in the upfield region of the spectrum.

Ethynylphenyl Group Protons

The protons of the 3-ethynylphenyl group will exhibit characteristic splitting patterns for a meta-substituted benzene ring.

  • Aromatic Protons: The four aromatic protons will give rise to a complex multiplet pattern in the aromatic region of the spectrum (typically 7.0-8.0 ppm). The exact chemical shifts and coupling constants will depend on the electronic effects of the ethynyl group and the azetidin-2-one substituent.

  • Ethynyl Proton: The terminal alkyne proton is typically a sharp singlet and resonates in a characteristic region, often between 3.0 and 3.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
C4-H₂4.5 - 5.5Multiplet
C3-(CH₃)₂1.2 - 1.6Singlet
Aromatic-H7.0 - 8.0Multiplet
Ethynyl-H3.0 - 3.5Singlet

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule.

Azetidin-2-one Ring Carbons
  • C2 (Carbonyl Carbon): The carbonyl carbon of the β-lactam ring is highly deshielded and will appear as a singlet in the far downfield region of the spectrum, typically between 165 and 180 ppm.[5] The exact shift is sensitive to ring strain and the nature of the N-substituent.[3]

  • C3 (Quaternary Carbon): The quaternary carbon at the C3 position, bearing the gem-dimethyl groups, will have a chemical shift in the range of 40-60 ppm.[5]

  • C4 (Methylene Carbon): The C4 carbon, adjacent to the nitrogen, is expected to resonate between 50 and 70 ppm.[5]

Gem-Dimethyl Carbons
  • C3-(CH₃)₂ (Methyl Carbons): The two equivalent methyl carbons will appear as a single resonance in the aliphatic region, typically upfield.

Ethynylphenyl Group Carbons
  • Aromatic Carbons: The six carbons of the phenyl ring will produce signals in the aromatic region (approximately 110-140 ppm). The carbon attached to the nitrogen (C1') will be shifted downfield.

  • Ethynyl Carbons: The two sp-hybridized carbons of the alkyne will have characteristic chemical shifts. The terminal alkyne carbon (≡C-H) is typically found around 70-80 ppm, while the internal alkyne carbon (Ar-C≡) resonates at a slightly more downfield position, around 80-90 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (C=O)165 - 180
C340 - 60
C450 - 70
C3-(CH₃)₂20 - 30
Aromatic Carbons110 - 140
Ethynyl Carbons70 - 90

Experimental Protocols

To obtain high-quality NMR spectra for structural elucidation, the following experimental protocols are recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. Other options include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

¹H NMR Spectroscopy
  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.[5]

    • Number of Scans (NS): 8-16 scans for a moderately concentrated sample.

¹³C NMR Spectroscopy
  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to obtain singlets for all carbon signals.

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 128-1024 scans, as ¹³C NMR is less sensitive than ¹H NMR.

2D NMR Spectroscopy (for Unambiguous Assignments)

In cases of spectral overlap or for definitive structural confirmation, 2D NMR experiments are invaluable.[3]

  • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, crucial for assigning protons on the same spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, essential for connecting different molecular fragments.[5]

Visualization of Molecular Structure and NMR Correlations

Visual aids are instrumental in understanding the relationships between the molecular structure and the NMR data.

Figure 1: Molecular structure of 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one with atom numbering.

G cluster_h_nmr ¹H NMR cluster_c_nmr ¹³C NMR cluster_correlations Key 2D NMR Correlations H4 C4-H₂ (4.5-5.5 ppm) HSQC HSQC H4->HSQC to C4 HMBC HMBC H4->HMBC to C2, C3 H_Me C3-(CH₃)₂ (1.2-1.6 ppm) H_Me->HSQC to C3-(CH₃)₂ H_Me->HMBC to C3, C4 H_Ar Aromatic-H (7.0-8.0 ppm) COSY COSY H_Ar->COSY with other Aromatic-H H_Ar->HSQC to Aromatic-C H_Ar->HMBC to other Aromatic-C, Ethynyl-C H_alkyne Ethynyl-H (3.0-3.5 ppm) H_alkyne->HSQC to Ethynyl-C C2 C2 (C=O) (165-180 ppm) C3 C3 (40-60 ppm) C4 C4 (50-70 ppm) C_Me C3-(CH₃)₂ (20-30 ppm) C_Ar Aromatic-C (110-140 ppm) C_alkyne Ethynyl-C (70-90 ppm)

Figure 2: Logical workflow for NMR spectral interpretation.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one provides a powerful framework for its structural verification and characterization. By understanding the predicted chemical shifts and coupling patterns, researchers can confidently interpret experimental data. The application of 2D NMR techniques further solidifies these assignments, providing an unambiguous picture of the molecular architecture. This guide serves as a valuable resource for scientists engaged in the synthesis and application of novel β-lactam derivatives, ensuring the scientific rigor required in modern chemical research.

References

  • Singh, G. S., & Pheko, T. (2008). Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 595–600. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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Technical Guide: Elucidation of the Solid-State Structure of 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The azetidin-2-one (β-lactam) motif is a cornerstone of medicinal chemistry, most famously represented by penicillin and cephalosporin antibiotics. The specific compound, 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one (CAS 886361-64-4), incorporates a terminal alkyne, a versatile functional group for further chemical modification via click chemistry, making it a molecule of significant interest for probe development and targeted drug design.[1] Despite its potential, a definitive single-crystal X-ray structure has not been reported in the public domain. This guide provides a comprehensive, field-proven framework for the synthesis, crystallization, and structural determination of this compound, enabling researchers to unlock its precise three-dimensional architecture and solid-state properties.

Introduction: The Rationale for Structural Determination

The precise knowledge of a molecule's crystal structure is fundamental to understanding its physicochemical properties, including solubility, stability, and crystal packing, which are critical parameters in drug development. For 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one, a single-crystal structure would provide invaluable data on:

  • Conformational Analysis: Definitive bond lengths, bond angles, and torsion angles, particularly the planarity and strain of the four-membered β-lactam ring.[2]

  • Intermolecular Interactions: Identification of the non-covalent forces (e.g., hydrogen bonds, π-π stacking, C-H···π interactions) that govern the crystal lattice. These interactions are crucial for predicting polymorphism and designing stable formulations.[3]

  • Stereochemistry: Unambiguous confirmation of the molecule's three-dimensional arrangement.

  • Foundation for Computational Modeling: An experimentally determined structure serves as the "ground truth" for calibrating and validating computational studies, such as molecular docking.[4]

This document outlines the complete workflow to achieve this structural elucidation.

Part I: Synthesis and Purification Protocol

The synthesis of N-aryl substituted β-lactams is well-established. A robust and reliable method is the Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine.[5] The following protocol is adapted from established procedures for analogous compounds.

Experimental Workflow: Synthesis

cluster_synthesis Synthesis Workflow A Step 1: Imine Formation 3-ethynylaniline + 3-methylbutanal C Step 3: Staudinger [2+2] Cycloaddition Imine + Ketene A->C B Step 2: Ketene Formation 2-bromo-2-methylpropanoyl bromide + Zinc B->C D Step 4: Crude Product Isolation C->D E Step 5: Column Chromatography (Silica gel, Hexane:EtOAc gradient) D->E F Step 6: Purity Confirmation (¹H NMR, ¹³C NMR, MS) E->F cluster_xray SC-XRD Workflow A Step 1: Crystal Mounting (Select & mount a single crystal) B Step 2: Data Collection (Modern Diffractometer, Mo or Cu source) A->B C Step 3: Data Reduction (Integration, scaling, absorption correction) B->C D Step 4: Structure Solution (Direct methods or dual-space algorithms) C->D E Step 5: Structure Refinement (Full-matrix least-squares on F²) D->E F Step 6: Validation & Reporting (CIF file generation, CheckCIF) E->F

Sources

Ethynyl-Substituted Azetidinones: A Technical Guide to Synthesis, Mechanism, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-azetidinone, or β-lactam, ring is a cornerstone of medicinal chemistry, most notably as the core pharmacophore of β-lactam antibiotics. While substitutions at various positions have been extensively explored to modulate activity and overcome resistance, the incorporation of an ethynyl group represents a frontier with significant, yet underexplored, therapeutic potential. This technical guide provides an in-depth analysis of ethynyl-substituted azetidinones, designed for researchers and drug development professionals. We will dissect the strategic rationale for incorporating the ethynyl moiety, detail robust synthetic methodologies, explore plausible mechanisms of biological action focusing on covalent enzyme inhibition, and provide validated experimental protocols for assessing their antimicrobial and anticancer activities. This document serves as a foundational resource, blending established principles of β-lactam chemistry with the unique reactivity of the alkyne functional group to illuminate a promising class of next-generation therapeutic agents.

The Strategic Imperative for Ethynyl Substitution

The four-membered β-lactam ring is a privileged scaffold in drug discovery due to its inherent ring strain. This strain renders the amide bond highly susceptible to nucleophilic attack, allowing it to act as an efficient acylating agent—the fundamental mechanism behind the activity of penicillin and cephalosporins[1][2]. These antibiotics function by covalently acylating a crucial serine residue in the active site of bacterial Penicillin-Binding Proteins (PBPs), enzymes vital for cell wall biosynthesis, leading to cell lysis[1].

The introduction of an ethynyl (specifically, a terminal alkyne) group onto the azetidinone scaffold is a deliberate design choice predicated on several key principles:

  • Modulation of Electronic Properties: The alkyne's sp-hybridized carbons can influence the electron density and reactivity of the β-lactam core, potentially fine-tuning its interaction with biological targets.

  • Introduction of a Covalent "Warhead": Beyond the β-lactam's inherent reactivity, the terminal alkyne can serve as a latent reactive moiety. It can act as a Michael acceptor or participate in other covalent interactions with nucleophilic residues (e.g., cysteine, serine) within an enzyme's active site, potentially leading to irreversible inhibition[3][4]. This dual-reactivity profile—combining the β-lactam acylation with alkyne reactivity—offers a pathway to highly potent and durable target engagement.

  • Bioorthogonal Handle for Chemical Biology: The terminal alkyne is a key participant in "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. This provides an invaluable tool for target identification and validation, allowing researchers to "fish" for binding partners in complex biological systems using azide-functionalized probes.

  • Structural Rigidity and Vectorial Orientation: The linear geometry of the alkyne can impose conformational constraints on the molecule, potentially locking it into a bioactive conformation and providing a specific vector for interacting with deep active site pockets.

This guide will focus on the synthesis of N-propargyl substituted azetidinones as a representative class, exploring their potential as both antimicrobial and anticancer agents through the lens of covalent inhibition.

Synthetic Strategies: The Staudinger Cycloaddition

The most versatile and widely adopted method for constructing the monocyclic azetidinone ring is the Staudinger ketene-imine cycloaddition, a formal [2+2] cycloaddition discovered in 1907[5][6]. The reaction proceeds through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl, forming a zwitterionic intermediate that subsequently undergoes ring closure[6][7].

Incorporating the ethynyl group is readily achieved by utilizing an imine derived from propargylamine (containing a terminal alkyne). The ketene component is typically generated in situ from an appropriate acyl chloride and a non-nucleophilic base, such as triethylamine (TEA), which serves as an HCl scavenger[8][9].

Staudinger_Synthesis Imine Imine (from Propargylamine + Aldehyde) Zwitterion Zwitterionic Intermediate Formation Imine->Zwitterion + Ketene AcidChloride Acyl Chloride (Ketene Precursor) KeteneGen In Situ Ketene Generation AcidChloride->KeteneGen + TEA (- TEA·HCl) Base Triethylamine (TEA) KeteneGen->Zwitterion RingClosure Conrotatory Ring Closure Zwitterion->RingClosure Product Ethynyl-Substituted Azetidinone RingClosure->Product

Caption: Staudinger [2+2] cycloaddition workflow for azetidinone synthesis.

Potential Mechanisms of Biological Activity

Covalent Enzyme Inhibition: A Dual-Threat Hypothesis

The therapeutic potential of ethynyl-substituted azetidinones is intrinsically linked to their ability to act as covalent inhibitors. This occurs via two primary mechanisms that can act independently or synergistically.

  • β-Lactam Ring Opening: The strained amide bond is cleaved by a nucleophilic residue (typically serine or cysteine) in the enzyme's active site. This forms a stable acyl-enzyme adduct, effectively inactivating the enzyme. This is the canonical mechanism for β-lactam antibiotics[1].

  • Ethynyl Group Reactivity: The terminal alkyne can act as a "warhead." While relatively inert on its own, its proximity to activating groups within the enzyme active site can render it susceptible to nucleophilic attack, forming a second covalent bond and ensuring irreversible inhibition.

Antimicrobial Activity: Targeting Bacterial Cell Wall Synthesis

The primary target for β-lactam antibiotics is the family of Penicillin-Binding Proteins (PBPs), which are bacterial transpeptidases essential for the final cross-linking step of peptidoglycan synthesis[1][10]. Inhibition of PBPs compromises the integrity of the bacterial cell wall, leading to cell death.

An ethynyl-substituted azetidinone would follow this classical mechanism. The nucleophilic serine in the PBP active site attacks the β-lactam carbonyl, leading to acylation and enzyme inactivation. The presence of the ethynyl group could further enhance this activity by:

  • Providing additional hydrophobic or van der Waals interactions within the active site, increasing binding affinity.

  • Potentially overcoming resistance mechanisms mediated by β-lactamase enzymes. While β-lactamases also work by acylating a serine residue to hydrolyze the drug, the ethynyl moiety could either sterically hinder this process or act as a secondary anchor, trapping the enzyme in an inactivated state, a mechanism known as "suicide inhibition"[1][11].

PBP_Inhibition cluster_Enzyme PBP Active Site Serine Active Site Serine (Ser-OH) AcylEnzyme Covalent Acyl-Enzyme Adduct (Enzyme Inactivated) Serine->AcylEnzyme Ring Opening & Acylation Azetidinone Ethynyl-Azetidinone Approaches Active Site Azetidinone->Serine Nucleophilic Attack CellWall Peptidoglycan Cross-linking Fails AcylEnzyme->CellWall Leads to Lysis Bacterial Cell Lysis CellWall->Lysis

Caption: Mechanism of bacterial PBP inhibition by an azetidinone.

Anticancer Activity: A Multifaceted Approach

Azetidinone derivatives have demonstrated notable anticancer activity through various mechanisms[9][12][13][14][15]. One established pathway for some analogs is the inhibition of tubulin polymerization, disrupting microtubule dynamics and inducing cell cycle arrest[8].

The introduction of an ethynyl group opens avenues for targeting other oncogenic pathways, particularly those reliant on enzymes with nucleophilic active site residues. Many protein kinases and proteases, which are often dysregulated in cancer, contain conserved cysteine residues in or near their active sites. An ethynyl-azetidinone could be engineered as a targeted covalent inhibitor for such proteins, offering high potency and selectivity against cancer cells while potentially sparing healthy tissue. Several studies have reported anticancer activity for novel azetidinone derivatives against cell lines like MCF-7 (breast) and HeLa (cervical)[8][9][16].

Key Experimental Protocols

As a Senior Application Scientist, it is imperative that protocols are not just lists of steps, but self-validating systems that ensure reproducibility and data integrity.

Protocol: Synthesis of 1-propargyl-3-phenoxy-4-phenyl-azetidin-2-one

This protocol describes a representative Staudinger cycloaddition.

Rationale: This procedure utilizes a pre-formed imine and generates the ketene in situ from 2-phenoxyacetyl chloride. Dichloromethane (DCM) is chosen as an inert solvent. The reaction is run at low temperature initially to control the rate of ketene formation and minimize side reactions, then allowed to warm to drive the cycloaddition to completion.

Methodology:

  • Imine Formation:

    • To a solution of benzaldehyde (1.0 eq) in anhydrous ethanol, add propargylamine (1.05 eq).

    • Stir the mixture at room temperature for 4-6 hours. Monitor by TLC until the aldehyde spot disappears.

    • Remove the solvent under reduced pressure to yield the crude N-benzylideneprop-2-yn-1-amine. Use without further purification.

  • Cycloaddition:

    • Dissolve the crude imine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (TEA) (1.5 eq) dropwise.

    • In a separate flask, dissolve 2-phenoxyacetyl chloride (1.2 eq) in anhydrous DCM.

    • Add the 2-phenoxyacetyl chloride solution dropwise to the imine/TEA mixture over 30 minutes, maintaining the temperature at 0 °C. Causality Note: Slow addition is critical to maintain a low concentration of the reactive ketene, preventing its dimerization.

    • After addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 18-24 hours.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Validation:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of the characteristic alkyne C-H and C≡C signals, along with the β-lactam protons, validates the successful synthesis.

Protocol: In Vitro Antimicrobial Susceptibility Testing (MIC Assay)

Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible microbial growth. This quantitative assay provides a robust measure of antimicrobial potency.

Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in appropriate bacterial growth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation:

    • Prepare a standardized bacterial inoculum to a concentration of 5 x 10⁵ CFU/mL.

    • Add the bacterial inoculum to each well containing the test compound.

  • Controls (Self-Validation):

    • Positive Control: Wells with bacterial inoculum and medium only (should show growth).

    • Negative Control: Wells with medium only (should show no growth).

    • Vehicle Control: Wells with inoculum and the highest concentration of DMSO used (to ensure the solvent has no antimicrobial effect).

    • Standard Control: A known antibiotic (e.g., ampicillin) run in parallel.

  • Incubation & Reading:

    • Incubate the plate at 37 °C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

Rationale: The MTT assay is a colorimetric assay that measures cell metabolic activity, which serves as a proxy for cell viability. It is a reliable and high-throughput method to determine a compound's cytotoxic effect (IC₅₀ value) on cancer cell lines.

Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the ethynyl-azetidinone test compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound at various concentrations (e.g., 0.1 µM to 100 µM).

  • Controls (Self-Validation):

    • Untreated Control: Cells treated with medium only (represents 100% viability).

    • Vehicle Control: Cells treated with the highest concentration of DMSO used.

    • Positive Control: A known cytotoxic drug (e.g., Doxorubicin).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37 °C in a humidified CO₂ incubator.

  • MTT Addition and Reading:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Causality Note: Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

    • Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Data Presentation: Structure-Activity Relationship (SAR)

To guide future drug development efforts, it is crucial to understand how structural modifications affect biological activity. The following table presents hypothetical data for a series of ethynyl-azetidinone analogs to illustrate SAR principles.

Compound IDR¹ (at C4)R² (at C3)MIC vs. S. aureus (µg/mL)IC₅₀ vs. MCF-7 (µM)
AZ-01 PhenylPhenoxy1625.2
AZ-02 4-ChlorophenylPhenoxy48.7
AZ-03 4-MethoxyphenylPhenoxy3241.5
AZ-04 PhenylH>128>100
AZ-05 4-Chlorophenyl4-Chlorophenoxy23.1

Interpretation of Hypothetical SAR:

  • Effect of R¹: Comparing AZ-01, AZ-02, and AZ-03 suggests that an electron-withdrawing group (Cl) at the para-position of the C4-phenyl ring enhances both antimicrobial and anticancer activity, while an electron-donating group (OCH₃) is detrimental.

  • Effect of R²: The lack of a substituent at C3 (AZ-04) dramatically reduces activity, highlighting the importance of the C3-phenoxy group for this scaffold.

  • Synergistic Effects: The combination of electron-withdrawing groups on both phenyl rings (AZ-05) results in the most potent analog in this series, suggesting a synergistic effect.

Conclusion and Future Directions

The strategic incorporation of an ethynyl group onto the 2-azetidinone scaffold presents a compelling platform for the development of novel therapeutic agents. These compounds leverage the proven acylating ability of the β-lactam ring while introducing the unique reactivity and structural properties of the alkyne, creating a potential "dual-threat" for covalent enzyme inhibition. The synthetic accessibility via the Staudinger cycloaddition allows for facile generation of diverse chemical libraries.

Future research in this area should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets of active compounds. Mass spectrometry-based proteomics can be used to identify the specific proteins that are covalently modified by the ethynyl-azetidinone.

  • Targeted Library Synthesis: Designing and synthesizing focused libraries to optimize potency and selectivity against validated targets (e.g., specific bacterial PBPs, β-lactamases, or oncogenic kinases).

  • "Click" Chemistry Applications: Utilizing the terminal alkyne as a bioorthogonal handle for in-situ target identification and for the construction of antibody-drug conjugates (ADCs) or targeted protein degraders (PROTACs).

By integrating rational design, robust synthesis, and rigorous biological evaluation, the field is poised to unlock the full therapeutic potential of ethynyl-substituted azetidinones.

References

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Methodological & Application

Application Notes and Protocols for the Development of Enzyme Inhibitors Using 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one as a potential enzyme inhibitor. The unique structural features of this compound, namely the strained β-lactam ring and the terminal alkyne on the phenyl substituent, present a compelling case for its function as a targeted covalent inhibitor. These "warheads" are designed to react with nucleophilic residues within an enzyme's active site, leading to potent and often irreversible inhibition. This guide will detail a plausible synthetic route, outline strategies for target identification, and provide in-depth protocols for the characterization of its inhibitory mechanism.

Introduction: The Rationale for 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one in Drug Discovery

The azetidin-2-one, or β-lactam, is a privileged scaffold in medicinal chemistry, most famously represented by the penicillin and cephalosporin classes of antibiotics.[1][2] The high ring strain of this four-membered cyclic amide renders the carbonyl carbon susceptible to nucleophilic attack, a property exploited by these antibiotics to covalently modify and inhibit bacterial transpeptidases, enzymes crucial for cell wall synthesis.[1][2]

The compound 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one incorporates this reactive β-lactam core and introduces a second reactive moiety: a terminal ethynyl group. Terminal alkynes are known to act as "warheads" in targeted covalent inhibitors, capable of forming covalent bonds with various amino acid residues, including serines, cysteines, and lysines, often after enzymatic oxidation or in the presence of a suitable metal catalyst within the active site. The gem-dimethyl substitution at the C3 position of the lactam ring can enhance metabolic stability and provide steric hindrance that may influence target selectivity.

Given this dual-reactive nature, 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one is a promising candidate for the development of potent and selective enzyme inhibitors for a range of therapeutic areas, including oncology, inflammation, and infectious diseases.[3] This guide provides the foundational knowledge and experimental protocols to explore its potential.

Synthesis of 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one

A common and effective method for the synthesis of β-lactams is the Staudinger cycloaddition, which involves the reaction of a ketene with an imine.[4] The following is a proposed synthetic route for 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one.

Workflow for Synthesis

cluster_0 Step 1: Imine Formation cluster_1 Step 2: Ketene Formation & Staudinger Cycloaddition A 3-Ethynylaniline C Imine Intermediate (N-(propan-2-ylidene)-3-ethynylaniline) A->C Lewis Acid Catalyst (e.g., TiCl4) Toluene, 0°C to rt B Acetone B->C G 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one C->G D Isobutyryl chloride F Dimethylketene (in situ) D->F Dichloromethane (DCM) 0°C E Triethylamine (Et3N) E->F F->G [2+2] Cycloaddition

Caption: Proposed synthetic workflow for 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one.

Protocol: Synthesis via Staudinger Cycloaddition
  • Imine Formation:

    • Dissolve 3-ethynylaniline (1.0 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Add a Lewis acid catalyst, such as titanium tetrachloride (TiCl4, 0.1 eq), dropwise.

    • Add acetone (1.1 eq) dropwise to the solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude imine.

  • [2+2] Cycloaddition:

    • Dissolve the crude imine from the previous step in anhydrous dichloromethane (DCM) under an inert atmosphere.

    • Cool the solution to 0°C.

    • In a separate flask, dissolve isobutyryl chloride (1.2 eq) in anhydrous DCM and add triethylamine (1.5 eq) dropwise at 0°C to generate dimethylketene in situ.

    • Slowly add the in situ generated dimethylketene solution to the imine solution at 0°C.

    • Allow the reaction to stir at room temperature overnight.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one.

Characterization of the final product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Principle of Covalent Inhibition

Covalent inhibitors form a stable chemical bond with their target enzyme, leading to prolonged or permanent inactivation.[5] This contrasts with non-covalent inhibitors, which bind reversibly. The potency of an irreversible covalent inhibitor is characterized by its inactivation rate constant (kinact) and its initial binding affinity (KI).[5]

E_I E + I EI E•I (Reversible Complex) E_I->EI k1 (fast) EI->E_I k-1 (fast) E_I_covalent E-I (Covalent Adduct) EI->E_I_covalent kinact (slow, rate-limiting)

Caption: Two-step mechanism of irreversible covalent inhibition.

1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one possesses two potential electrophilic sites for covalent modification:

  • The β-lactam carbonyl carbon: This is susceptible to nucleophilic attack from residues like serine or cysteine, leading to acylation of the enzyme and opening of the lactam ring.

  • The terminal alkyne: This group can react with various nucleophilic residues, potentially through Michael addition if the enzyme can isomerize it to a vinylidene ketene, or through other activation mechanisms within the enzyme's active site.

Target Identification Strategies

A critical step in developing a novel inhibitor is identifying its molecular target(s). For covalent inhibitors like 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one, activity-based protein profiling (ABPP) is a powerful technique.

Activity-Based Protein Profiling (ABPP) Workflow

A Synthesize clickable analog of inhibitor (e.g., with a terminal alkyne or azide) B Incubate analog with cell lysate or live cells A->B C Lysis (if using live cells) B->C D Click Chemistry: Add reporter tag (e.g., biotin or fluorophore) C->D E Enrichment of labeled proteins (e.g., with streptavidin beads) D->E F SDS-PAGE and in-gel fluorescence scanning E->F G Proteomic analysis (LC-MS/MS) to identify labeled proteins E->G

Caption: General workflow for Activity-Based Protein Profiling (ABPP).

Fortunately, 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one already contains a terminal alkyne, which can be directly used for "click" chemistry with an azide-functionalized reporter tag (e.g., azide-biotin or a fluorescent azide). This obviates the need for synthesizing a modified version of the inhibitor.

Protocols for Characterizing Covalent Inhibition

Once a putative enzyme target has been identified, the following protocols can be used to characterize the inhibitory activity of 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one.

Protocol 1: Determination of Time-Dependent Inhibition and IC₅₀

This initial assay determines if the inhibitor exhibits time-dependent inhibition, a hallmark of covalent modification.[6][7]

Materials:

  • Target enzyme

  • Enzyme substrate

  • Assay buffer

  • 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one (stock solution in DMSO)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • In a microplate, add the enzyme to the wells containing the different inhibitor concentrations (and a DMSO vehicle control).

  • Incubate the enzyme-inhibitor mixture for various time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Measure the reaction rate using a microplate reader (e.g., by monitoring changes in absorbance or fluorescence).

  • Plot the percentage of enzyme activity versus the inhibitor concentration for each pre-incubation time point.

  • Calculate the IC₅₀ value for each time point.

Expected Outcome: For an irreversible or slow-binding covalent inhibitor, the IC₅₀ value will decrease with increasing pre-incubation time. This "IC₅₀ shift" is a strong indicator of covalent inhibition.

Pre-incubation Time (min)IC₅₀ (nM)
05,200
151,100
30450
60180
12075
Table 1: Example data showing a time-dependent IC₅₀ shift.
Protocol 2: Determination of Kinetic Parameters (kinact and KI)

This protocol provides a quantitative measure of the inhibitor's potency.[5]

Procedure:

  • Prepare several fixed concentrations of the inhibitor.

  • For each inhibitor concentration, mix the enzyme and inhibitor and monitor the progress of the reaction over time by adding the substrate at time zero. Alternatively, take aliquots at different time points and measure the residual enzyme activity.

  • Plot the natural logarithm of the percentage of remaining enzyme activity versus time for each inhibitor concentration. The slope of this line will be the observed rate of inactivation (kobs).

  • Plot the kobs values against the corresponding inhibitor concentrations.

  • Fit the data to the Michaelis-Menten equation for irreversible inhibitors: kobs = kinact * [I] / (KI + [I]) Where:

    • kinact is the maximal rate of inactivation.

    • KI is the inhibitor concentration that gives half the maximal rate of inactivation.

Data Interpretation:

  • The ratio kinact/KI is the second-order rate constant that represents the efficiency of the inhibitor. Higher values indicate greater potency.

ParameterValueUnit
kinact0.15min⁻¹
KI2.5µM
kinact/KI60,000M⁻¹s⁻¹
Table 2: Example kinetic parameters for a covalent inhibitor.
Protocol 3: Mass Spectrometry Confirmation of Covalent Adduct Formation

This provides direct evidence of a covalent bond between the inhibitor and the enzyme.

Procedure:

  • Incubate the target enzyme with a molar excess (e.g., 10-fold) of 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one for a sufficient time to ensure complete inactivation (e.g., 2-4 hours).

  • Include a control sample of the enzyme incubated with DMSO.

  • Remove the excess, unbound inhibitor by dialysis or using a desalting column.

  • Analyze the intact protein samples by electrospray ionization mass spectrometry (ESI-MS).

  • Compare the molecular weight of the inhibitor-treated enzyme with the control. An increase in mass corresponding to the molecular weight of the inhibitor (213.26 g/mol ) confirms covalent modification.

  • To identify the specific amino acid residue that has been modified, digest the protein samples with a protease (e.g., trypsin) and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Search for a peptide with a mass shift corresponding to the inhibitor.

Conclusion

1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one represents a promising scaffold for the development of novel covalent enzyme inhibitors. Its dual-reactive nature offers multiple avenues for potent and selective target engagement. The protocols outlined in this guide provide a systematic approach to synthesize, identify targets for, and characterize the inhibitory mechanism of this compound. By applying these methodologies, researchers can effectively evaluate the therapeutic potential of this and related azetidin-2-one derivatives.

References

  • Jahagirdar, S., et al. (2022). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). National Institutes of Health. Available at: [Link]

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  • Vaitkevičienė, K., et al. (2022). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. MDPI. Available at: [Link]

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  • Zhang, Y., et al. (2024). Identification of Novel 2-(Azetidin-3-ylamino)-nicotinamide Derivatives as Potent KRAS::SOS1 Inhibitors. PubMed. Available at: [Link]

  • Moyo, F., et al. (2022). 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells. PubMed Central. Available at: [Link]

  • Mele, A., & Lapi, A. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available at: [Link]

  • Drug Hunter. (2024). Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. Available at: [Link]

  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed. Available at: [Link]

  • Shreyash, J., et al. (2024). Synthesis, characterization and biological evaluation of some novel substituted 1, 3-thaizine derivatives. ResearchGate. Available at: [Link]

  • Carr, M., et al. (2022). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. MDPI. Available at: [Link]

  • AXXAM. (n.d.). Investigation of MOA of next generation covalent inhibitors. AXXAM. Available at: [Link]

  • Heidmann, B., et al. (2007). Synthesis and characterization of 8-ethynyl-1,3-dihydro-benzo[b][3][8]diazepin-2-one derivatives: new potent non-competitive metabotropic glutamate receptor 2/3 antagonists. Part 1. PubMed. Available at: [Link]

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  • ResearchGate. (2024). Synthesis, Characterization and Biological Activity of 1,3,4-Substituted 2-Azetidinones. ResearchGate. Available at: [Link]

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Sources

Application Notes and Protocols for 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the prospective applications of 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one, a novel functional monomer, in the field of advanced polymer chemistry. This compound uniquely integrates a strained β-lactam (azetidin-2-one) ring, susceptible to ring-opening polymerization (ROP), with a terminal alkyne (ethynyl) group, a versatile handle for post-polymerization modification via click chemistry. These dual functionalities enable the synthesis of functional polyamides (nylons) with precisely controlled pendant groups, opening avenues for applications in drug delivery, tissue engineering, and advanced materials. This guide details the proposed synthesis of the monomer, its polymerization via anionic ring-opening polymerization (AROP), and subsequent functionalization using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Introduction: A Bifunctional Monomer for Advanced Polyamides

Synthetic polyamides are a cornerstone of polymer science, with applications ranging from textiles to high-performance engineering plastics.[1][2] The introduction of functional groups along the polyamide backbone allows for the tailoring of properties and the development of materials for specialized biomedical applications, such as drug delivery systems and tissue engineering scaffolds.[3][4] The subject of this guide, 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one, is a strategically designed monomer possessing two key reactive sites:

  • The Azetidin-2-one Ring: This four-membered cyclic amide, also known as a β-lactam, is characterized by significant ring strain. This inherent strain makes it susceptible to ring-opening polymerization, a process that yields poly(β-peptide)s or nylon-3 derivatives, which are structurally analogous to polyamides.[5][6] The polymerization of β-lactams can be initiated by various catalytic systems, leading to polymers with controlled molecular weights and architectures.[6]

  • The Terminal Ethynyl Group: The pendant ethynylphenyl group provides a highly efficient and specific reaction site for post-polymerization modification. Terminal alkynes are cornerstone functional groups in "click chemistry," most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[7][8] This reaction is known for its high yield, mild reaction conditions, and tolerance to a wide range of functional groups, making it an ideal tool for conjugating molecules to a polymer backbone.[8]

The combination of these two functionalities in a single monomer allows for a two-stage approach to creating advanced functional materials: first, the formation of a linear polyamide backbone with pendant alkyne groups, followed by the attachment of various molecules of interest (e.g., peptides, drugs, imaging agents) via click chemistry.

Monomer Synthesis and Characterization

The synthesis of 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one can be envisioned through a well-established organocatalytic reaction, the Staudinger cycloaddition. This [2+2] cycloaddition between a ketene and an imine is a powerful method for constructing the β-lactam ring.[9][10]

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from commercially available 3-ethynylaniline.

  • Imine Formation: Condensation of 3-ethynylaniline with isobutyraldehyde to form the corresponding imine.

  • Staudinger [2+2] Cycloaddition: Reaction of the imine with a ketene, generated in situ from a suitable acyl chloride (e.g., chloroacetyl chloride) and a tertiary amine base, to yield the target azetidin-2-one.[11][12]

Synthesis_Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Staudinger Cycloaddition 3-Ethynylaniline 3-Ethynylaniline Imine_Intermediate N-(3-ethynylphenyl)-2-methylpropan-1-imine 3-Ethynylaniline->Imine_Intermediate + Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Imine_Intermediate + Target_Monomer 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one Imine_Intermediate->Target_Monomer + Chloroacetyl_Chloride Chloroacetyl_Chloride Chloroacetyl_Chloride->Target_Monomer + Triethylamine Triethylamine Triethylamine->Target_Monomer +

Caption: Proposed two-step synthesis of the target monomer.

Protocol 1: Synthesis of 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one

Materials:

  • 3-Ethynylaniline

  • Isobutyraldehyde

  • Chloroacetyl chloride

  • Triethylamine (Et3N)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Magnesium sulfate (MgSO4)

  • Standard glassware for organic synthesis

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 3-ethynylaniline (1.0 eq) in anhydrous DCM.

    • Add isobutyraldehyde (1.1 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dry the solution over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude imine. This intermediate is often used directly in the next step without further purification.

  • Staudinger Cycloaddition:

    • Dissolve the crude imine intermediate in anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq) to the solution.

    • Slowly add a solution of chloroacetyl chloride (1.2 eq) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one.

Characterization

The structure and purity of the synthesized monomer should be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the ethynylphenyl group, a singlet for the terminal alkyne proton, and singlets for the two methyl groups on the azetidinone ring.
¹³C NMR Resonances for the carbonyl carbon of the β-lactam, quaternary carbons of the azetidinone ring, aromatic carbons, and the two carbons of the alkyne.
FT-IR A characteristic strong absorption band for the β-lactam carbonyl group (~1750 cm⁻¹), a sharp absorption for the terminal alkyne C-H bond (~3300 cm⁻¹), and the alkyne C≡C triple bond stretch (~2100 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the compound (C₁₃H₁₃NO).

Polymer Synthesis via Ring-Opening Polymerization (ROP)

The strained β-lactam ring of 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one can be opened to form a polyamide. Anionic ring-opening polymerization (AROP) is a common method for the polymerization of lactams, often providing good control over the polymerization process.[5]

Mechanism: Anionic Ring-Opening Polymerization

AROP of lactams typically proceeds via a nucleophilic attack on the carbonyl carbon of the monomer by a strong base or an activated monomer anion. The polymerization can be initiated by strong bases such as organometallic reagents or metal hydrides.

ROP_Mechanism Initiation Initiation Strong Base (B⁻) deprotonates monomer (M) to form an activated monomer anion (M⁻) Propagation Propagation M⁻ attacks another monomer molecule, opening the ring and propagating the polymer chain Initiation->Propagation Generates M⁻ Polymer Resulting Polymer Poly(1-(3-ethynylphenyl)-3,3-dimethyl-β-alanine) Propagation->Polymer Chain Growth

Caption: Simplified overview of the AROP mechanism for lactams.

Protocol 2: Synthesis of Poly[1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one]

Materials:

  • 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one (monomer)

  • Anhydrous tetrahydrofuran (THF)

  • Potassium tert-butoxide (t-BuOK) or other suitable strong base initiator

  • Anhydrous methanol

  • Anhydrous diethyl ether

  • Schlenk line and inert atmosphere (N₂ or Ar) techniques

Procedure:

  • Monomer Purification: The monomer must be rigorously purified and dried before polymerization. This can be achieved by recrystallization followed by drying under high vacuum.

  • Polymerization Setup:

    • Under an inert atmosphere, add the purified monomer to a flame-dried Schlenk flask.

    • Add anhydrous THF via syringe to dissolve the monomer.

    • In a separate flask, prepare a stock solution of the initiator (e.g., t-BuOK) in anhydrous THF.

  • Initiation and Polymerization:

    • Heat the monomer solution to the desired polymerization temperature (e.g., 60 °C).

    • Add the calculated amount of initiator solution via syringe to the monomer solution to start the polymerization. The monomer-to-initiator ratio will determine the target molecular weight.

    • Allow the polymerization to proceed for a set time (e.g., 2-24 hours). The viscosity of the solution will increase as the polymer forms.

  • Termination and Precipitation:

    • Terminate the polymerization by adding a small amount of anhydrous methanol.

    • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as cold diethyl ether.

    • Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Polymer Characterization

The resulting polymer should be characterized to determine its molecular weight, dispersity, and thermal properties.

Technique Purpose
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of the polymer.
¹H and ¹³C NMR To confirm the polymer structure by observing the disappearance of monomer signals and the appearance of new signals corresponding to the repeating unit of the polyamide backbone. The persistence of the alkyne signals should be verified.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) of the polymer.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer.

Post-Polymerization Functionalization via Click Chemistry

The pendant ethynyl groups on the polyamide backbone are ideal for functionalization using the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the covalent attachment of a wide variety of azide-functionalized molecules.[7][8]

Workflow: Polymer Functionalization

Click_Chemistry_Workflow Alkyne_Polymer Polymer with Pendant Ethynyl Groups Functionalized_Polymer Functionalized Polyamide with Triazole Linkage Alkyne_Polymer->Functionalized_Polymer + Azide_Molecule Azide-Functionalized Molecule (e.g., Drug, Peptide, Dye) Azide_Molecule->Functionalized_Polymer + Cu_Catalyst Cu(I) Catalyst (e.g., CuSO₄/NaAsc) Cu_Catalyst->Functionalized_Polymer Catalyzes

Caption: General workflow for CuAAC functionalization of the polymer.

Protocol 3: CuAAC Functionalization of the Ethynyl-Polyamide

Materials:

  • Poly[1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one]

  • Azide-functionalized molecule of interest (e.g., Azido-PEG, an azide-containing drug molecule, or a fluorescent dye with an azide handle)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (NaAsc)

  • A suitable solvent system (e.g., DMF/water or THF/water)

  • Dialysis tubing for purification

Procedure:

  • Reaction Setup:

    • Dissolve the ethynyl-functionalized polyamide in the chosen solvent (e.g., DMF).

    • Add the azide-functionalized molecule (typically 1.1-1.5 equivalents per alkyne group).

    • In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium ascorbate.

  • Click Reaction:

    • Add the CuSO₄ solution to the polymer solution, followed by the sodium ascorbate solution. The reaction mixture may change color, indicating the formation of the Cu(I) species.

    • Stir the reaction mixture at room temperature for 24-48 hours.

  • Purification:

    • Purify the functionalized polymer by dialysis against a suitable solvent (e.g., water or DMF) to remove the copper catalyst and excess reagents.

    • Lyophilize the purified polymer solution to obtain the final functionalized product as a solid.

Confirmation of Functionalization
  • FT-IR Spectroscopy: The disappearance of the alkyne C-H stretch (~3300 cm⁻¹) and C≡C stretch (~2100 cm⁻¹) is a strong indicator of a successful reaction.

  • ¹H NMR Spectroscopy: The appearance of new signals corresponding to the attached molecule and a characteristic signal for the triazole proton will confirm successful conjugation.

  • UV-Vis or Fluorescence Spectroscopy: If a chromophore or fluorophore was attached, these techniques can be used to quantify the degree of functionalization.

Potential Applications in Biomedical Research and Drug Development

The ability to create well-defined polyamides with diverse pendant groups opens up numerous possibilities for biomedical applications:

  • Drug Delivery: Anticancer drugs or other therapeutic agents can be attached to the polymer backbone. The polyamide can be designed to self-assemble into nanoparticles, encapsulating other drugs or acting as a targeted delivery vehicle.[7][8]

  • Tissue Engineering: Bioactive molecules, such as cell-adhesion peptides (e.g., RGD), can be clicked onto the polymer backbone to create scaffolds that promote cell growth and tissue regeneration.[1]

  • Bioimaging and Diagnostics: Fluorescent dyes or contrast agents can be attached for tracking the polymer in biological systems or for developing diagnostic tools.[4]

  • Antimicrobial Surfaces: Quaternary ammonium compounds or other antimicrobial agents can be conjugated to the polymer to create surfaces that resist bacterial colonization.[13]

Conclusion and Future Outlook

1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one represents a promising, albeit currently theoretical, monomer for the synthesis of highly functional polyamides. The protocols and applications outlined in this guide are based on well-established and robust chemical principles, including Staudinger cycloadditions, anionic ring-opening polymerization, and copper-catalyzed click chemistry. The dual reactivity of this monomer provides a versatile platform for creating a new generation of smart materials with tailored properties for advanced biomedical and materials science applications. Future research should focus on the successful synthesis and characterization of this monomer, followed by a systematic investigation of its polymerization behavior and the exploration of the properties of the resulting functionalized polymers.

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  • Nagai, K., et al. (2024). Copolymerization of Ethylene with Functionalized 1,1-Disubstituted Olefins Using a Fluorenylamido-Ligated Titanium Catalyst. MDPI. [Link]

  • Wang, Y., et al. (2024). Polydopamine Applications in Biomedicine and Environmental Science. MDPI. [Link]

  • Wang, D., et al. (2015). Ring-opening polymerization of 2,2-dimethyltrimethylene carbonate using imidazol-2-ylidenes. ResearchGate. [Link]

  • Le Fer, G., et al. (2022). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. The Royal Society of Chemistry. [Link]

  • Unknown Author. (2015). Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study. ResearchGate. [Link]

  • Unknown Author. (2012). Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. BEPLS. [Link]

  • Libera, M., et al. (2023). Biodegradable Block Poly(ester amine)s with Pendant Hydroxyl Groups for Biomedical Applications. MDPI. [Link]

  • Wang, Y., et al. (2023). Synthesis and application of poly(amidoamine) functional biomedical materials in the field of biomedicine over the past decade. ResearchGate. [Link]

  • Greene, L. M., et al. (2021). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. MDPI. [Link]

  • Fuchs, C., et al. (2018). TBD-Catalyzed Ring-Opening Polymerization of Alkyl-Substituted Morpholine-2,5-Dione Derivatives. PubMed. [Link]

  • Jokhadze, G., et al. (2007). Biodegradable functional poly(ester amide)s with pendant hydroxyl functional groups: synthesis, characterization, fabrication and in vitro cellular response. PubMed. [Link]

  • Fuchs, C., et al. (2018). TBD-Catalyzed Ring-Opening Polymerization of Alkyl-Substituted Morpholine-2,5-Dione Derivatives. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Bioconjugation with 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for bioconjugation applications utilizing 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges encountered during their experiments, with a primary focus on addressing low conjugation yields. The following content is structured in a question-and-answer format to provide direct and actionable solutions to specific issues.

Introduction to 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one in Bioconjugation

1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one is a bifunctional linker that contains a terminal alkyne for click chemistry reactions and a strained azetidin-2-one (β-lactam) ring. The alkyne group enables covalent bond formation with azide-modified biomolecules through either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). The azetidin-2-one moiety can potentially be used for site-specific conjugation to nucleophilic residues, such as lysine, on proteins and antibodies.[1]

This guide will primarily focus on troubleshooting the azide-alkyne cycloaddition reaction, as it is a common application for this type of linker. However, we will also address the potential instability of the azetidin-2-one ring, which can be a contributing factor to low yields.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am observing significantly lower than expected yields in my bioconjugation reaction. What are the most common causes?

Low yields in bioconjugation reactions with 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one can stem from several factors. These can be broadly categorized into issues with the reactants, reaction conditions, and the stability of the linker itself.

Here is a logical workflow to diagnose the potential source of the problem:

Troubleshooting_Workflow cluster_reactants Reactant Issues cluster_conditions Reaction Condition Issues cluster_linker Linker Stability Issues cluster_purification Purification Issues Start Low Bioconjugation Yield Check_Reactants Step 1: Verify Reactant Quality & Concentration Start->Check_Reactants Check_Conditions Step 2: Optimize Reaction Conditions Check_Reactants->Check_Conditions Reactants OK Reactant_Purity Impure Alkyne or Azide? Check_Reactants->Reactant_Purity Reactant_Concentration Incorrect Concentrations? Check_Reactants->Reactant_Concentration Reactant_Degradation Degraded Biomolecule? Check_Reactants->Reactant_Degradation Check_Linker_Stability Step 3: Investigate Linker Stability Check_Conditions->Check_Linker_Stability Conditions Optimized Catalyst_Problem Cu(I) Catalyst Inactive? (CuAAC) Check_Conditions->Catalyst_Problem Oxygen_Contamination Oxygen Present? (CuAAC) Check_Conditions->Oxygen_Contamination pH_Suboptimal Incorrect pH? Check_Conditions->pH_Suboptimal Solvent_Choice Poor Solvent System? Check_Conditions->Solvent_Choice Steric_Hindrance Steric Hindrance? Check_Conditions->Steric_Hindrance Check_Purification Step 4: Evaluate Purification Method Check_Linker_Stability->Check_Purification Linker Stable Ring_Opening Azetidinone Ring Opening? Check_Linker_Stability->Ring_Opening Solution Improved Yield Check_Purification->Solution Purification Optimized Product_Loss Product Loss During Purification? Check_Purification->Product_Loss

Caption: A troubleshooting workflow for low bioconjugation yields.

Q2: How can I troubleshoot issues related to the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?

The CuAAC reaction is highly efficient but sensitive to certain conditions. Here are common failure points and their solutions:

  • Inactive Copper(I) Catalyst: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[2][3]

    • Solution: Always use freshly prepared solutions of the copper catalyst and a reducing agent. Sodium ascorbate is commonly used to reduce Cu(II) to Cu(I) in situ.[2][4] Ensure all buffers are deoxygenated by sparging with an inert gas like argon or nitrogen.

  • Ligand Choice and Concentration: A copper-chelating ligand is crucial to stabilize the Cu(I) oxidation state and prevent protein precipitation.[2]

    • Solution: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a highly effective and water-soluble ligand for CuAAC bioconjugation. A common starting point is a 5:1 ligand to copper molar ratio.

  • Inhibition by Reagents: Free thiols, such as those from cysteine residues or reducing agents like dithiothreitol (DTT), can inhibit the CuAAC reaction.[2][4]

    • Solution: If your biomolecule has free cysteines that are not the target of conjugation, consider protecting them prior to the reaction. If a reducing agent is necessary for protein stability, use a milder, non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

  • Suboptimal pH: The optimal pH for CuAAC is typically between 7 and 8. Deviations can lead to reduced reaction efficiency.

    • Solution: Ensure your reaction buffer is maintained within the optimal pH range.

Experimental Protocol: General CuAAC Bioconjugation

  • Prepare a stock solution of your azide-modified biomolecule in a deoxygenated buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Prepare a stock solution of 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one in a compatible organic solvent (e.g., DMSO).

  • Prepare fresh stock solutions of CuSO₄, a copper ligand (e.g., THPTA), and sodium ascorbate in deoxygenated water.

  • In a reaction vessel purged with argon or nitrogen, add the azide-modified biomolecule.

  • Add the 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one solution to the reaction vessel. A typical starting molar excess is 10-20 fold over the biomolecule.

  • Premix the CuSO₄ and ligand solutions. Add this mixture to the reaction vessel. A final copper concentration of 50-200 µM is a good starting point.

  • Initiate the reaction by adding the sodium ascorbate solution.[2][4] A 5-fold molar excess of ascorbate to copper is recommended.

  • Incubate the reaction at room temperature for 1-4 hours, or at 4°C overnight, with gentle mixing.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, LC-MS).

ComponentRecommended Starting ConcentrationMolar Ratio (relative to Biomolecule)
Azide-modified Biomolecule1-10 mg/mL1
1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one1-5 mM10-20
CuSO₄50-200 µM5-10
Ligand (e.g., THPTA)250 µM - 1 mM25-50
Sodium Ascorbate250 µM - 1 mM25-50

Caption: Recommended starting conditions for a CuAAC reaction.

Q3: I am using a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction and still getting low yields. What could be the issue?

While SPAAC avoids the use of a copper catalyst, making it ideal for live-cell applications, low yields can still occur.[5][6]

  • Insufficient Ring Strain: The terminal alkyne on 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one is not strained. Therefore, for a SPAAC reaction, you must use a strained cyclooctyne derivative on your azide-modified biomolecule (e.g., DBCO, BCN).[7][8]

  • Steric Hindrance: The accessibility of the azide and alkyne groups can significantly impact the reaction rate.[2]

    • Solution: Consider using a linker with a longer spacer arm (e.g., a PEG linker) to reduce steric hindrance.[9] Increasing the reaction temperature slightly (if your biomolecule is stable) or adding a small percentage of an organic co-solvent like DMSO can also help by increasing molecular motion and exposing the reactive sites.[2]

  • Reaction Time and Concentration: SPAAC reactions are generally slower than CuAAC.

    • Solution: Increase the reaction time and/or the concentration of the reactants.

Q4: Could the 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one linker itself be unstable under my reaction conditions?

Yes, the azetidin-2-one (β-lactam) ring is susceptible to nucleophilic attack and ring-opening due to its inherent ring strain.[7][10] This is a critical consideration, as bioconjugation reactions are often performed in the presence of biomolecules with numerous nucleophilic side chains (e.g., lysine, cysteine).

Azetidinone_Ring_Opening Azetidinone 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one Strained β-lactam ring Ring_Opened_Product Ring-Opened Product Unreactive for conjugation Azetidinone:f1->Ring_Opened_Product:f0 Nucleophilic Attack Nucleophile Nucleophile (e.g., Lysine ε-amino group, Hydroxide) Nucleophile->Azetidinone:f1

Caption: Nucleophilic ring-opening of the azetidin-2-one moiety.

  • pH Effects: The β-lactam ring is more susceptible to hydrolysis at both acidic and basic pH.

    • Solution: Maintain the reaction pH as close to neutral as possible (pH 7.0-7.5).

  • Nucleophilic Attack from Biomolecule: The ε-amino group of lysine residues on a protein can act as a nucleophile and attack the carbonyl carbon of the β-lactam, leading to ring-opening and covalent attachment at an unintended site, or hydrolysis of the linker before the click reaction can occur.

    • Solution: If you suspect this is an issue, you can try to lower the reaction temperature to slow down the rate of nucleophilic attack. Alternatively, if site-specific conjugation to lysine is not the goal, consider protecting the lysine residues prior to the click chemistry reaction.

Q5: I have confirmed my reaction went to completion, but I am losing my product during purification. How can I optimize my purification strategy?

Purification of bioconjugates can be challenging due to the similar properties of the starting materials and the product.

  • Choice of Purification Method: The appropriate purification method depends on the size and properties of your bioconjugate.

    • Size Exclusion Chromatography (SEC): Effective for separating the larger bioconjugate from smaller, unreacted linker molecules.

    • Ion Exchange Chromatography (IEX): Can separate molecules based on differences in charge.[5] The conjugation may alter the overall charge of your biomolecule, allowing for separation.

    • Hydrophobic Interaction Chromatography (HIC): Useful for separating species based on hydrophobicity.[11][12] The addition of the linker may increase the hydrophobicity of your biomolecule. HIC is a standard method for determining the drug-to-antibody ratio (DAR) in antibody-drug conjugates.[11][12]

    • Affinity Chromatography: If your biomolecule has an affinity tag, this can be a highly specific method of purification.[13]

  • Product Loss: Large bioconjugates can sometimes be lost due to non-specific binding to chromatography resins or filtration membranes.[13]

    • Solution: Ensure that your chromatography columns and filtration devices are properly equilibrated and blocked (e.g., with a solution of bovine serum albumin) to minimize non-specific binding.

Analytical Techniques for Monitoring and Characterization

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides information on the mass of the bioconjugate, allowing for confirmation of successful conjugation and determination of the drug-to-antibody ratio (DAR).

  • HIC-MS (Hydrophobic Interaction Chromatography-Mass Spectrometry): An emerging technique that couples the separation power of HIC with the detection capabilities of MS, offering detailed characterization of ADCs and other bioconjugates.

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): A simple and rapid method to visualize the increase in molecular weight of the biomolecule after conjugation.

Conclusion

Troubleshooting low yields in bioconjugation with 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one requires a systematic approach that considers the integrity of the reactants, the optimization of reaction conditions, the potential instability of the linker, and the efficiency of the purification process. By carefully evaluating each of these aspects, researchers can significantly improve the success of their bioconjugation experiments.

References

  • Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797. Available at: [Link]

  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Available at: [Link]

  • van Geel, R., et al. (2015). Chemo- and Regioselective Dual Labeling of a Monoclonal Antibody Using a Next-Generation Maleimide and a Readily Accessible Azide-Containing Linker. Bioconjugate Chemistry, 26(11), 2233-2241. Available at: [Link]

  • Uttamapinant, C., et al. (2012). A picolyl azide for developing turn-on fluorescence probes via copper-catalyzed and strain-promoted cycloaddition. Angewandte Chemie International Edition, 51(24), 5852-5856. Available at: [Link]

  • Finn, M. G., & Fokin, V. V. (2010). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) and Beyond: New Reactivity of an Old Reaction. In Click Chemistry for Biotechnology and Materials Science (pp. 27-68). Wiley. Available at: [Link]

  • Wei, B., et al. (2021). Real-Time Bioconjugation Reaction Monitoring of Antibody–Drug Conjugates with Multiattribute High-Throughput Hydrophobic Interaction Chromatography. Analytical Chemistry, 93(45), 15037-15045. Available at: [Link]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. In Current Protocols in Chemical Biology (pp. 153-162). Wiley. Available at: [Link]

  • Ghorai, M. K., et al. (2010). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Organic Letters, 12(19), 4340-4343. Available at: [Link]

  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1608-1613. Available at: [Link]

  • van der Wal, S., et al. (2020). Affinity-Based Purification of Polyisocyanopeptide Bioconjugates. Bioconjugate Chemistry, 31(4), 1143-1150. Available at: [Link]

  • Jena Bioscience. (n.d.). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Retrieved from [Link]

  • Xiu, L., et al. (2020). Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates. mAbs, 12(1), 1735284. Available at: [Link]

  • ResearchGate. (2021). Click chemstry: Why does it sometimes work and other times it doesn't?. Retrieved from [Link]

  • CellMosaic. (n.d.). Bioconjugate Analysis & Purification. Retrieved from [Link]

  • Oreate AI Blog. (2026). Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2014). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 6(5), 249-257. Available at: [Link]

  • Wang, S., et al. (2020). Online Coupling of Analytical Hydrophobic Interaction Chromatography With Native Mass Spectrometry for the Characterization of Monoclonal Antibodies and Related Products. Journal of Pharmaceutical and Biomedical Analysis, 186, 113313. Available at: [Link]

  • Nwe, K., & Brechbiel, M. W. (2009). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 20(11), 1995-2005. Available at: [Link]

  • Fokin, V. V. (2013). Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction. University of Houston Institutional Repository. Available at: [Link]

  • Contract Pharma. (2018). Integrating Antibody Purification and Conjugation. Retrieved from [Link]

  • ResearchGate. (2025). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. Retrieved from [Link]

  • Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Retrieved from [Link]

  • LCGC International. (n.d.). Hydrophobic Interaction Chromatography (HIC) for the Characterization of Therapeutic Monoclonal Antibodies and Related Products, Part 2: Practical Considerations. Retrieved from [Link]

  • Chen, T., et al. (2011). Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. Analytical Chemistry, 83(20), 7866-7873. Available at: [Link]

  • Alcaide, B., et al. (2001). Unusual Fused Tricyclic 2-Azetidinones: Stereocontrolled Synthesis of Rigid Dipeptide Surrogates from β-Lactam-Tethered Imines via Sequential Cycloaddition/Ring-Closing Metathesis. Synlett, 2001(06), 0773-0776. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the conditions for CuAAC reaction. Retrieved from [Link]

  • Bioconjugate Chemistry. (2018). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Retrieved from [Link]

  • An, Z., et al. (2017). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Bioconjugate Chemistry, 28(12), 3056-3065. Available at: [Link]

  • ACS Publications. (2017). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide–Alkyne Cycloaddition. Retrieved from [Link]

  • ScienceScholar. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. Retrieved from [Link]

  • American Pharmaceutical Review. (2015). Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. Retrieved from [Link]

  • Molecular Cancer Therapeutics. (2008). In vivo Drug-Linker Stability of an Anti-CD30 Dipeptide-Linked Auristatin Immunoconjugate. Retrieved from [Link]

  • PubMed. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Retrieved from [Link]

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Technical Support Center: Catalyst Selection for CuAAC Reactions with 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction, with a specific focus on the substrate 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one . This molecule, containing a strained β-lactam ring, presents unique challenges and considerations for catalyst selection and reaction optimization.

Introduction: The Chemistry of the Challenge

The CuAAC reaction is a cornerstone of bioconjugation and medicinal chemistry due to its high efficiency, specificity, and biocompatibility.[1][2] However, the success of this reaction is highly dependent on the choice of catalyst and reaction conditions, especially when dealing with substrates that contain sensitive functional groups. The 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one is one such substrate, where the four-membered β-lactam ring's integrity is paramount. This guide will walk you through the critical aspects of performing a successful click reaction with this and similar molecules.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My click reaction with 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one is giving a low yield. What are the most likely causes?

A1: Low yields in CuAAC reactions with this substrate can stem from several factors. The primary concerns are the stability of the β-lactam ring and the efficiency of the catalytic cycle.

  • Catalyst Inactivation: The most common issue is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state. This is often visible as the reaction mixture turning blue or green. To mitigate this, ensure your reaction is properly deoxygenated and consider using a reducing agent like sodium ascorbate.[3] Ligands that stabilize the Cu(I) oxidation state, such as tris-(benzyltriazolyl)methylamine (TBTA), are also highly recommended.[1]

  • β-Lactam Ring Instability: While studies have shown that β-lactam rings, such as those in penicillin derivatives, can be stable under standard CuAAC conditions (e.g., CuSO₄/sodium ascorbate), harsh conditions can lead to ring-opening.[4] Avoid strongly basic additives. If a base is required, a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) may be a better choice than tertiary amines like triethylamine, although its impact on the β-lactam should still be evaluated.

  • Sub-optimal Catalyst System: The electronic properties of the substituted phenylacetylene can influence the reaction rate. A standard catalyst system might not be optimal for this specific substrate. A screening of different copper sources and ligands is advisable.

  • Side Reactions: The formation of alkyne homocoupling products (Glaser coupling) can compete with the desired click reaction, consuming the starting material.[1] This is more prevalent in the presence of oxygen and the absence of a suitable ligand.

Q2: I am concerned about the stability of the β-lactam ring in my substrate. Which catalyst system is the mildest and most suitable?

A2: Your concern is valid. The integrity of the β-lactam is crucial, especially in the context of drug development where this moiety is often a key pharmacophore.

For maximum preservation of the β-lactam ring, a mild and efficient catalyst system is essential. The most widely recommended starting point is the in situ generation of Cu(I) from a Cu(II) salt in the presence of a reducing agent and a stabilizing ligand.

Catalyst ComponentRecommended ReagentRationale
Copper Source Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)Readily available, water-soluble, and easily reduced to Cu(I).
Reducing Agent Sodium AscorbateMild, water-soluble, and efficiently reduces Cu(II) to Cu(I) while also scavenging residual oxygen.
Ligand Tris-(benzyltriazolyl)methylamine (TBTA)Significantly accelerates the reaction and protects the Cu(I) from oxidation and disproportionation.[1]

This combination provides a robust and mild system that has been successfully used for the modification of complex biomolecules and sensitive substrates.[5] A study on the CuAAC modification of a penicillin derivative, which also contains a β-lactam ring, successfully employed copper(II) sulfate and sodium ascorbate, indicating the compatibility of this system.[4]

Q3: What is the role of a ligand in this reaction, and do I really need one?

A3: Yes, for a substrate like 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one, using a ligand is highly recommended. The ligand plays several critical roles in the CuAAC catalytic cycle:

  • Stabilization of Cu(I): The primary role is to stabilize the catalytically active Cu(I) oxidation state, preventing its oxidation to Cu(II) or disproportionation to Cu(0) and Cu(II).[6] This is crucial for maintaining catalytic activity throughout the reaction.

  • Acceleration of the Reaction: Ligands can significantly increase the rate of the cycloaddition.[7] This allows the reaction to proceed under milder conditions (e.g., lower temperature, shorter reaction time), which is beneficial for the stability of the β-lactam ring.

  • Prevention of Side Reactions: By keeping the copper in the appropriate oxidation state and coordination environment, ligands help to suppress unwanted side reactions like alkyne homocoupling.

  • Improving Solubility: Some ligands can improve the solubility of the copper catalyst in the reaction medium.

While simple Cu(I) salts like CuI or CuBr can catalyze the reaction, they are more prone to deactivation, especially in the presence of oxygen or coordinating functional groups on the substrates. For complex and sensitive substrates, a well-chosen ligand is a key to a successful outcome.

Q4: I'm observing a significant amount of a byproduct that I suspect is the homocoupled diyne of my starting alkyne. How can I prevent this?

A4: The formation of a homocoupled diyne (Glaser coupling) is a common side reaction in CuAAC, arising from the oxidative coupling of the copper acetylide intermediate.[1] Here’s how you can minimize it:

  • Rigorous Deoxygenation: Oxygen is the primary culprit in this side reaction. Ensure your solvent is thoroughly deoxygenated before use (e.g., by sparging with argon or nitrogen for 20-30 minutes). Maintain an inert atmosphere over the reaction mixture throughout the experiment.

  • Use of a Reducing Agent: The addition of a slight excess of sodium ascorbate helps to maintain a reducing environment, which suppresses the oxidative homocoupling pathway.[3]

  • Employ a Stabilizing Ligand: Ligands like TBTA or even certain N-heterocyclic carbene (NHC) ligands can create a coordination sphere around the copper that disfavors the bimolecular oxidative coupling.[1][8]

  • Control of Reaction Conditions: In some cases, running the reaction at a lower temperature can reduce the rate of the homocoupling side reaction relative to the desired cycloaddition.

Experimental Protocols and Workflows

Catalyst System Screening Workflow

For a novel or challenging substrate like 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one, a systematic approach to catalyst screening is recommended. The following workflow can help you identify the optimal conditions for your reaction.

CatalystScreeningWorkflow Catalyst Screening Workflow for CuAAC cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis cluster_optimization Optimization Start Define Substrates: 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one and Azide Partner Solvent Select & Deoxygenate Solvent (e.g., t-BuOH/H₂O, THF/H₂O, DMF) Start->Solvent System1 System 1: Standard CuSO₄ / NaAsc No Ligand Solvent->System1 Run in parallel System2 System 2: Ligand-Assisted CuSO₄ / NaAsc / TBTA Solvent->System2 Run in parallel System3 System 3: Pre-formed Catalyst CuI or CuBr with or without Ligand Solvent->System3 Run in parallel System4 System 4: Advanced Ligand Cu(I) source / NHC Ligand Solvent->System4 Run in parallel Monitor Monitor Reactions (TLC, LC-MS) System1->Monitor System2->Monitor System3->Monitor System4->Monitor Analyze Analyze Yield & Purity Monitor->Analyze Optimize Optimize Best System: Temperature, Concentration, Reaction Time Analyze->Optimize ScaleUp Scale-up Reaction Optimize->ScaleUp

Caption: A systematic workflow for screening and optimizing CuAAC catalyst systems.

General Protocol for CuAAC with 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one

This protocol is a good starting point and is based on mild conditions known to be compatible with sensitive functional groups.

  • Preparation of Stock Solutions:

    • Prepare a 100 mM solution of 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one in a suitable organic solvent (e.g., DMF or THF).

    • Prepare a 100 mM solution of your azide partner in the same solvent.

    • Prepare a 50 mM solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 250 mM solution of sodium ascorbate in deionized water (prepare this solution fresh).

    • Prepare a 50 mM solution of TBTA in DMF or a DMSO/t-BuOH mixture.

  • Reaction Setup (for a 100 µmol scale reaction):

    • To a clean, dry vial equipped with a magnetic stir bar, add 1.0 mL (100 µmol, 1.0 eq) of the 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one stock solution.

    • Add 1.05 mL (105 µmol, 1.05 eq) of the azide partner stock solution.

    • Add additional solvent (e.g., a 1:1 mixture of t-BuOH and water) to achieve the desired final concentration (typically 0.1 M).

    • Sparge the mixture with argon or nitrogen for 15-20 minutes to deoxygenate.

  • Initiation of the Reaction:

    • While maintaining an inert atmosphere, add 40 µL (2 µmol, 0.02 eq) of the TBTA stock solution.

    • Add 20 µL (1 µmol, 0.01 eq) of the CuSO₄·5H₂O stock solution.

    • Finally, add 20 µL (5 µmol, 0.05 eq) of the freshly prepared sodium ascorbate stock solution. The reaction mixture may turn slightly yellow or orange.

  • Reaction Monitoring and Work-up:

    • Stir the reaction at room temperature.

    • Monitor the progress of the reaction by TLC or LC-MS until the starting alkyne is consumed.

    • Upon completion, the reaction can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Understanding the Catalytic Cycle

A clear understanding of the reaction mechanism is key to effective troubleshooting. The currently accepted mechanism for CuAAC involves a dinuclear copper intermediate.

CuAAC_Mechanism Simplified CuAAC Catalytic Cycle CuI Cu(I) CuAcetylide [Cu]-C≡C-R CuI->CuAcetylide + R-C≡CH - H⁺ Alkyne R-C≡CH (Azetidinone Alkyne) Metallacycle Six-membered Cu-Metallacycle CuAcetylide->Metallacycle + R'-N₃ Azide R'-N₃ Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->CuI + H⁺ Product Triazole Product Triazolide->Product label_node Protonolysis regenerates catalyst

Caption: A simplified representation of the CuAAC catalytic cycle.

References

  • Sahu, D., et al. (2019). Mechanochemical Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC). ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Reviews, 108(8), 2952-3015. Available at: [Link]

  • Díez-González, S., & Nolan, S. P. (2008). Copper(I) complexes with N-heterocyclic carbene ligands in catalysis. Coordination Chemistry Reviews, 252(10-11), 1179-1207. (Indirectly supports the use of NHC ligands, specific citation for CuAAC with NHCs: Organometallics 2022, 41, 15, 2011–2023. Available at: [Link])

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13-21. (Provides context on bioorthogonal chemistry, for which CuAAC is a prime example. A more specific reference on ligands: Chemical Communications, 2015, 51, 13733-13736. Available at: [Link])

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC): a powerful tool for bioconjugation. In Click Chemistry for Biotechnology and Materials Science (pp. 1-26). Wiley. (A more direct reference on ascorbate: Chemical Communications, 2015, 51, 13733-13736. Available at: [Link])

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. Available at: [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Analysis and optimization of copper-catalyzed azide–alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 50(41), 9885-9888. A more accessible version is available at: [Link]

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper (I)-catalyzed synthesis of 1, 2, 3-triazoles. DFT study of the mechanism. Journal of the American Chemical Society, 127(1), 210-216. Available at: [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230. Available at: [Link]

  • Rodionov, V. O., Presolski, S. I., Díaz, D. D., Fokin, V. V., & Finn, M. G. (2010). Ligand-accelerated Cu-catalyzed azide-alkyne cycloaddition: a mechanistic report. Journal of the American Chemical Society, 132(5), 1590-1592. A more accessible version is available at: [Link]

Sources

workup procedures for reactions of 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one. This molecule, featuring a strained β-lactam ring and a reactive terminal alkyne, presents unique opportunities for chemical synthesis, particularly in the development of novel therapeutic agents. However, its bifunctional nature also necessitates careful consideration during reaction workup and purification to ensure the integrity of the core structure and the purity of the final product.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Core Principles: Stability of the Azetidin-2-one Moiety

Before addressing specific reaction workups, it is crucial to understand the chemical sensitivities of the core β-lactam structure.

Q1: How stable is the β-lactam ring in 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one during workup procedures?

A: The four-membered azetidin-2-one ring is susceptible to hydrolysis under both strong acidic and strong alkaline conditions.[1][2] The ring strain inherent to this moiety makes the amide bond more reactive than a typical acyclic amide.

  • Alkaline Hydrolysis: Strong bases (e.g., NaOH, KOH) can readily catalyze the hydrolytic ring-opening of the β-lactam.[3] Therefore, aqueous washes with strong bases should be strictly avoided. For neutralizing acidic residues, a milder base like saturated sodium bicarbonate (NaHCO₃) solution is the preferred reagent.

  • Acidic Hydrolysis: While generally more stable under acidic than strongly basic conditions, prolonged exposure to strong acids (e.g., concentrated HCl) can also lead to degradation.[2][4] It is recommended to use dilute acid solutions for washes and to minimize contact time.

  • Temperature: As with most chemical structures, stability decreases with increasing temperature. It is advisable to perform extractions and solvent removal at or below room temperature whenever possible.

For many β-lactams, maximum stability in aqueous solutions is often found in a pH range of 4 to 7.[1]

Troubleshooting Guide: Workup after Sonogashira Coupling

The terminal alkyne of 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one is an excellent substrate for Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction with aryl or vinyl halides.[5] A successful workup is key to isolating the desired coupled product from catalysts and side-products.

Q2: After a Sonogashira reaction, my crude product is contaminated with metal catalysts (palladium and copper). What is the best way to remove them?

A: Residual palladium and copper catalysts can interfere with downstream applications and spectroscopic analysis. A multi-step approach is often most effective.

  • Initial Filtration: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and filter it through a pad of Celite® or silica gel. This will remove the bulk of the heterogeneous palladium catalyst and other insoluble materials.

  • Aqueous Washes: Transfer the filtrate to a separatory funnel and perform a series of aqueous washes.

    • A wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) can help to remove copper salts.

    • If copper contamination persists, a wash with a dilute (e.g., 0.1 M) aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be effective.

  • Final Purification: The final traces of metal catalysts are typically removed during flash column chromatography.

Q3: My Sonogashira reaction produced a significant amount of a nonpolar side-product identified as the homocoupled alkyne (a diyne). How do I separate this from my desired product?

A: The formation of alkyne homocoupling products (Glaser coupling) is a common side reaction in Sonogashira couplings, particularly in the presence of oxygen.[6][7] These diyne byproducts are typically much less polar than the desired cross-coupled product.

This difference in polarity is the key to their separation. Flash column chromatography on silica gel is the most effective method.[8][9]

  • Solvent System: Start with a nonpolar eluent system (e.g., hexane/ethyl acetate mixtures) and gradually increase the polarity. The nonpolar homocoupled diyne will elute first, well before the more polar desired product.

  • TLC Analysis: Always develop a thin-layer chromatography (TLC) method first to determine the optimal solvent system for separation.

Workflow: General Sonogashira Reaction Workup

Caption: Standard workflow for Sonogashira reaction workup and purification.

Troubleshooting Guide: Workup after Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed reaction between the terminal alkyne of your substrate and an organic azide to form a 1,2,3-triazole is a cornerstone of "Click Chemistry".[10][11] The primary challenge in the workup is the efficient removal of the copper catalyst.

Q4: How can I effectively remove the copper catalyst after a CuAAC reaction?

A: Copper removal is essential, as residual copper can be toxic to cells in biological applications and can broaden peaks in NMR spectroscopy.

  • Aqueous Chelation Wash: The most common method is to perform a liquid-liquid extraction and wash the organic layer with an aqueous solution containing a copper chelator. A saturated solution of ammonium hydroxide (NH₄OH) or a dilute EDTA solution is highly effective at sequestering the copper into the aqueous phase.

  • Solid-Phase Scavengers: For particularly sensitive substrates or when aqueous washes are not feasible, various solid-supported scavengers (resins) with chelating functionalities can be used. The crude reaction mixture is simply stirred with the resin, which is then filtered off.

  • Reaction Conditions: Using a ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) can help stabilize the Cu(I) catalyst and may facilitate its removal during aqueous workup.[12]

Q5: My CuAAC reaction was run in a biphasic solvent system like dichloromethane/water or THF/water. What is the recommended extraction procedure?

A: Biphasic systems are common for CuAAC reactions.[13] The workup simply requires separating these phases and ensuring the product is in the organic layer.

  • Transfer the entire reaction mixture to a separatory funnel.

  • If necessary, add more organic solvent (e.g., dichloromethane or ethyl acetate) to ensure the complete extraction of your product from the aqueous phase.

  • Perform the necessary aqueous washes as described in Q4 to remove the copper catalyst and other water-soluble reagents (like sodium ascorbate).

  • Wash the organic layer with brine (saturated NaCl solution). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic phase.

  • Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Common Extraction Solvents Density (g/mL) Boiling Point (°C) Notes
Dichloromethane (DCM)1.3340Denser than water (bottom layer). Can form emulsions.[14]
Ethyl Acetate (EtOAc)0.9077Less dense than water (top layer). Good general-purpose solvent.
Diethyl Ether0.7135Less dense than water (top layer). Highly volatile and flammable.

Workflow: General CuAAC Reaction Workup

Caption: Standard workflow for CuAAC reaction workup, emphasizing catalyst removal.

General Purification & Troubleshooting FAQs

Q6: I've formed a persistent emulsion during my liquid-liquid extraction. How can I resolve this?

A: Emulsions are a common frustration and occur when the two immiscible phases fail to separate cleanly.[15] Here are several techniques to try, from simplest to most aggressive:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.[14]

  • Gentle Swirling: Gently swirl the funnel. This can help the droplets coalesce without re-introducing the high energy that caused the emulsion.

  • Add Brine: Add a saturated solution of NaCl (brine). This increases the ionic strength and density of the aqueous layer, which often forces the separation.[14][16]

  • Centrifugation: If you have a small volume, transferring the mixture to centrifuge tubes and spinning for a few minutes is highly effective.

  • Filtration: Filter the entire mixture through a pad of Celite® on a Büchner funnel. This can physically disrupt the emulsion.[16]

Q7: My product appears to be degrading during silica gel chromatography. What are my options?

A: Standard silica gel is slightly acidic (pH ≈ 4-5) and can cause degradation of acid-sensitive compounds, including some β-lactams.[17]

  • Neutralize the Silica: Prepare a slurry of silica gel in your starting eluent and add a small amount of a base like triethylamine (~1% by volume). After stirring, the silica can be packed into the column as usual. This deactivates the acidic sites.

  • Use a Different Stationary Phase: Consider using neutral or basic alumina as your stationary phase instead of silica gel.

  • Alternative Purification: If the product is crystalline, recrystallization is an excellent alternative to chromatography that avoids contact with acidic stationary phases.[18]

Detailed Protocols

Protocol 1: General Aqueous Workup for β-Lactam Containing Compounds

  • Once the reaction is deemed complete by TLC or LCMS, cool the reaction mixture to room temperature.

  • Dilute the mixture with a primary extraction solvent (e.g., ethyl acetate, 2-3 times the reaction volume).

  • Transfer the diluted mixture to a separatory funnel.

  • Wash the organic layer sequentially with: a. Water or a pH-appropriate buffer (e.g., sat. NH₄Cl for removing certain catalysts/bases). b. Saturated aqueous NaHCO₃ solution (to neutralize any acid). Use caution and vent the funnel frequently to release CO₂ gas. c. Brine (to aid in phase separation and pre-dry the organic layer).

  • Separate the organic layer and transfer it to an Erlenmeyer flask.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for 15-20 minutes.

  • Filter the drying agent and wash it with a small amount of fresh extraction solvent.

  • Concentrate the combined filtrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

  • Select an appropriate solvent system (eluent) based on TLC analysis, aiming for an Rf value of ~0.2-0.3 for the desired product.

  • Prepare the column by packing silica gel using the "slurry method": mix the silica gel with the initial, least polar eluent to form a thin slurry, pour it into the column, and allow it to pack under positive pressure.

  • Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent (like DCM).

  • Adsorb the dissolved product onto a small amount of silica gel by concentrating the solution to dryness.

  • Carefully add the dried product-silica mixture to the top of the packed column.

  • Begin eluting the column with the solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Alcaide, B., & Almendros, P. (2002). Novel and Recent Synthesis and Applications of β-Lactams. Current Medicinal Chemistry, 9(1), 1-36. Available at: [Link]

  • Cid, M. M., & Proupín-Pérez, J. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(15), 3045-3063. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 24, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Blackmond, D. G., et al. (2018). Reactive crystallization of β-lactam antibiotics: strategies to enhance productivity and purity of ampicillin. Reaction Chemistry & Engineering, 3(5), 611-618. Available at: [Link]

  • Chemistry For Everyone. (2024). In Silica Gel Chromatography Which Compounds Elute First? YouTube. Available at: [Link]

  • Blair, J. M. A., et al. (2015). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE, 10(7), e0134010. Available at: [Link]

  • LCGC International. (2019). Tips for Troubleshooting Liquid–Liquid Extractions. Available at: [Link]

  • Javanshir, S., et al. (2011). Preparation of 2-azetidinones by cyclocondensation of carboxylic acids and imines via diphosphorustetraiodide. Synthetic Communications, 41(4), 520-526. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved January 24, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions. Available at: [Link]

  • Gatti, F., et al. (2022). CEFEPIME/ENMETAZOBACTAM: Physicochemical Stability of a Novel β-Lactam/β-Lactamase Inhibitor Combination in Syringes and Elastomeric Devices. Pharmaceutics, 14(11), 2465. Available at: [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with extractions. Retrieved January 24, 2026, from [Link]

  • Al-Shawabkeh, A. F., et al. (2013). What is the best procedure for click reaction between alkyl azide and terminal alkyne group? ResearchGate. Available at: [Link]

  • Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. Available at: [Link]

  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved January 24, 2026, from [Link]

  • Conlon, D. A. (2009). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 7, 123. Available at: [Link]

  • Chemistry LibreTexts. (2023). B. Column Chromatography. Available at: [Link]

  • Reddy, P. G., et al. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 69(20), 6855-6857. Available at: [Link]

  • ResearchGate. (2014). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards? Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one is a synthetic compound featuring a β-lactam ring, a core structure in many widely used antibiotics, and an ethynylphenyl group, a moiety present in various pharmacologically active molecules, including kinase inhibitors. The accurate quantification of this compound is paramount for a variety of applications in drug discovery and development, including pharmacokinetic studies, stability testing, and quality control of active pharmaceutical ingredients (APIs).

This guide provides an in-depth comparison of potential analytical methods for the quantification of 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one. As no standardized method currently exists for this specific molecule, this document serves as a practical, experience-driven resource for researchers. It outlines detailed, adaptable protocols for the most promising analytical techniques, grounded in the fundamental physicochemical properties of the analyte and the rigorous standards of international regulatory bodies. Each proposed method is presented as a self-validating system, with clear guidance on the necessary steps to ensure data integrity and reliability, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines[1][2][3].

Physicochemical Properties and Analytical Considerations

A successful analytical method is built upon a thorough understanding of the analyte's structure.

  • Structure: 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one

  • Key Functional Groups:

    • Azetidin-2-one (β-lactam): A four-membered cyclic amide. This ring is known for its strain and potential susceptibility to hydrolysis (especially under acidic or basic conditions) and thermal degradation[4][5]. This instability is a critical consideration for method development, particularly for techniques involving high temperatures, such as Gas Chromatography (GC).

    • Ethynylphenyl Group: This aromatic alkyne moiety provides a strong chromophore, making the molecule well-suited for UV-Vis spectrophotometric detection[6][7].

    • Dimethylazetidinone Core: The presence of non-polar methyl groups contributes to the molecule's overall hydrophobicity.

Based on these features, liquid chromatography techniques are predicted to be the most suitable primary analytical methods.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_validation Method Validation (ICH Q2) Prep Sample Weighing & Dissolution (e.g., Acetonitrile/Water) Filt Filtration (0.22 or 0.45 µm) Prep->Filt HPLC_UV HPLC-UV (Primary Method) Filt->HPLC_UV LC_MS LC-MS/MS (High Sensitivity) Filt->LC_MS GC_MS GC-MS (Alternative, with caution) Filt->GC_MS UV_Vis UV-Vis Spec (Screening/Purity) Filt->UV_Vis Val Specificity Accuracy & Precision LOD/LOQ Linearity & Range Robustness HPLC_UV->Val LC_MS->Val

Caption: General workflow for method development and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of pharmaceutical analysis, offering a balance of specificity, robustness, and cost-effectiveness. The aromatic nature of the target compound makes it an ideal candidate for this technique.

Causality Behind Experimental Choices

A reversed-phase (RP-HPLC) method is the logical starting point. The molecule possesses both hydrophobic (dimethyl groups, phenyl ring) and moderately polar (lactam carbonyl) features, making it well-retained on a non-polar stationary phase like C18. The mobile phase, a mixture of a weak acid buffer and an organic solvent, allows for fine-tuning of the retention time and peak shape. Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower UV cutoff[8].

Proposed Method & Experimental Protocol

Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one reference standard.
  • Dissolve in a 10 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
  • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
  • Filter all solutions through a 0.45 µm syringe filter before injection to protect the column[9].

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus C18, Luna C18)[10].
  • Mobile Phase: Isocratic elution with Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v). Rationale: The acidic modifier (formic acid) helps to ensure consistent ionization state and sharp peak shapes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C. Rationale: Controlled temperature ensures reproducible retention times.
  • Injection Volume: 10 µL.
  • Detection: UV at 254 nm. A DAD can be used to scan from 200-400 nm to determine the wavelength of maximum absorbance for optimal sensitivity.

MobilePhase [label="Mobile Phase\n(ACN:H2O with 0.1% FA)", fillcolor="#34A853"]; Pump [label="HPLC Pump\n(1.0 mL/min)"]; Injector [label="Autosampler\n(10 µL Injection)"]; Column [label="C18 Column\n(250x4.6mm, 5µm)\n@ 30°C", fillcolor="#FBBC05", fontcolor="#202124"]; Detector [label="UV/DAD Detector\n(λ = 254 nm)"]; Data [label="Data Acquisition\n& Quantification", fillcolor="#EA4335"];

MobilePhase -> Pump -> Injector -> Column -> Detector -> Data; }

Caption: HPLC-UV experimental workflow.

Method Validation Protocol (ICH Q2(R2) Framework)

A developed method is not trustworthy until it is validated. The objective of validation is to demonstrate that the procedure is suitable for its intended purpose[1][3].

  • Specificity: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to demonstrate that the analyte peak is resolved from any degradation products or impurities[11]. The use of a DAD is crucial here to assess peak purity.

  • Linearity and Range: Analyze the calibration standards (e.g., 1-100 µg/mL) in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be >0.999. The range is the interval between the upper and lower concentrations that have been demonstrated to be accurate, precise, and linear[12].

  • Accuracy: Analyze samples at three concentration levels (e.g., low, medium, high) across the determined range. Accuracy is assessed as the percentage recovery of the known added amount. Acceptance criteria are typically 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The relative standard deviation (%RSD) for both should typically be less than 2%[13].

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as quantifying low levels of the compound in biological matrices (e.g., plasma), LC-MS/MS is the gold standard[14][15][16].

Causality Behind Experimental Choices

LC-MS/MS combines the separation power of HPLC with the sensitive and highly specific detection of a triple quadrupole mass spectrometer. By monitoring a specific precursor-to-product ion transition (Selected Reaction Monitoring - SRM), the method can quantify the analyte even in the presence of co-eluting matrix components. Electrospray ionization (ESI) in positive mode is a suitable starting point, as the lactam nitrogen can be protonated.

Proposed Method & Experimental Protocol

Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

1. Sample Preparation (from plasma):

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (IS) (e.g., a stable isotope-labeled version of the analyte, or a structurally similar compound).
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to an autosampler vial for analysis. This protein precipitation step is a common and effective way to clean up biological samples.

2. LC-MS/MS Conditions:

  • Column: A shorter C18 column is often used for faster analysis (e.g., 50 mm x 2.1 mm, 1.8 µm).
  • Mobile Phase: Gradient elution may be required to elute the analyte quickly while removing matrix components.
  • A: 0.1% Formic Acid in Water
  • B: 0.1% Formic Acid in Acetonitrile
  • Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate.
  • Flow Rate: 0.4 mL/min.
  • MS Conditions:
  • Ionization Mode: ESI Positive.
  • SRM Transition: This must be determined by infusing a standard solution of the analyte into the mass spectrometer. The protonated molecule [M+H]⁺ will be selected as the precursor ion, and its fragmentation will be induced in the collision cell to identify a stable, intense product ion.
  • Optimize collision energy and other source parameters (e.g., capillary voltage, source temperature) to maximize the signal for the selected transition.
Method Validation

Validation follows the same ICH principles as HPLC-UV, with additional considerations for matrix effects.

  • Matrix Effect: Assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. This ensures that components of the biological matrix are not suppressing or enhancing the ionization of the analyte.

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

Alternative and Complementary Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful separation technique, but its applicability is limited by the analyte's volatility and thermal stability. The β-lactam ring is prone to thermal degradation[17].

  • Rationale: Direct injection may lead to decomposition in the hot injector port. A lower injector temperature (e.g., 250°C) and a fast oven ramp might minimize degradation. The use of a supersonic molecular beam interface, if available, can significantly reduce thermal decomposition of labile compounds[18].

  • Verdict: GC-MS should be considered a secondary or investigative technique. If the compound is sufficiently stable, it could offer high resolution. A feasibility study to assess thermal stability is a mandatory first step.

UV-Vis Spectrophotometry

For rapid quantification of the pure compound or in simple formulations without interfering substances, direct UV-Vis spectrophotometry is a viable, high-throughput option.

  • Rationale: The ethynylphenyl group is expected to have a distinct UV absorbance profile. According to Beer-Lambert law, absorbance is directly proportional to concentration.

  • Protocol:

    • Determine the λ_max by scanning a dilute solution of the compound (e.g., in ethanol or acetonitrile) across the UV range (200-400 nm).

    • Prepare a set of calibration standards.

    • Measure the absorbance of each standard and the unknown sample at the determined λ_max.

    • Plot a calibration curve of absorbance vs. concentration.

  • Derivative Spectrophotometry: If the main peak is on the shoulder of an impurity peak, derivative spectrophotometry can be used to resolve overlapping signals and enhance selectivity[19][20][21].

Comparative Performance Guide

The choice of method depends on the specific application, required sensitivity, sample matrix, and available resources.

Parameter HPLC-UV LC-MS/MS GC-MS UV-Vis Spectrophotometry
Selectivity Good to Excellent (with method development)Highest (SRM is highly specific)High (mass-based detection)Low (prone to interference)
Sensitivity (Typical LOQ) ~10-100 ng/mL[22]<1 ng/mL[23]~1-10 ng/mL (if stable)>1 µg/mL
Matrix Compatibility Moderate (requires clean samples)Excellent (handles complex matrices)Low (requires clean, volatile samples)Poor (requires pure solutions)
Throughput Moderate (5-15 min/sample)High (2-5 min/sample)Moderate (10-30 min/sample)Very High (<1 min/sample)
Cost (Instrument & Consumables) ModerateHighModerateLow
Key Advantage Robustness, widely availableUltimate sensitivity and selectivityHigh separation efficiency for volatile compoundsSimplicity, speed, low cost
Key Disadvantage Moderate sensitivityHigh cost, matrix effectsPotential for thermal degradationLow selectivity

Conclusion and Recommendations

For the comprehensive and reliable quantification of 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one in a drug development setting, a reversed-phase HPLC method with UV detection is the recommended primary technique . It offers the best balance of performance, cost, and accessibility. Its development should be guided by a thorough forced degradation study to ensure the method is stability-indicating.

For bioanalytical applications requiring the quantification of the compound in complex matrices like plasma or tissues, LC-MS/MS is the unequivocally superior choice due to its unparalleled sensitivity and selectivity.

While GC-MS and UV-Vis spectrophotometry have potential niche applications, their limitations—thermal instability for GC and low selectivity for UV-Vis—make them less suitable for routine, regulated analysis of this specific molecule. The protocols and validation strategies outlined in this guide provide a robust framework for researchers to develop and implement a fit-for-purpose analytical method, ensuring data of the highest quality and integrity.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R2). (2022). [Link][1][2][3]

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  • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link] (Note: A representative, non-active link is used as the original may be transient).

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A Senior Application Scientist's Guide to Assessing the Target Specificity of Novel Covalent Probes: The Case of 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Specificity in Covalent Probe Development

In the landscape of chemical biology and drug discovery, covalent chemical probes are powerful tools for interrogating protein function and validating therapeutic targets.[1][2] Their irreversible mode of action can lead to enhanced potency and a prolonged duration of effect, offering distinct advantages over reversible inhibitors.[2][3] However, this same reactivity presents a critical challenge: the potential for off-target interactions, which can confound experimental results and lead to toxicity. Therefore, rigorous and multi-faceted assessment of target specificity is not merely a step in the validation process; it is the cornerstone upon which the utility and reliability of a new probe are built.

This guide provides a comprehensive framework for assessing the target specificity of a novel covalent probe, using the hypothetical molecule 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one as a working example. This molecule contains two key features:

  • An azetidin-2-one (β-lactam) ring: A strained, four-membered lactam that is a well-known electrophilic "warhead."[4] This functional group is known to covalently modify nucleophilic residues, such as serine, in the active sites of certain enzyme classes.[5][6]

  • An ethynylphenyl group: This terminal alkyne serves as a "bio-orthogonal handle," a latent reporter group that does not interfere with cellular processes but can be specifically tagged (e.g., with a fluorescent dye or biotin) via copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry."[1][7]

Given the β-lactam core, we hypothesize that this probe class will primarily target serine hydrolases , a large and functionally diverse enzyme superfamily.[8][9] Our mission is to move from this hypothesis to a high-confidence, experimentally validated target profile. This guide will outline a tiered, logical workflow, comparing complementary techniques to build a robust data package.

The Strategic Workflow for Target Specificity Assessment

A credible assessment of probe specificity cannot rely on a single experiment. We must employ a series of orthogonal methods that progress from broad, initial profiling in a complex biological matrix to direct confirmation of target engagement in a live-cell context.

G cluster_0 Tier 1: In Vitro Target Discovery cluster_1 Tier 2: Cellular Target Engagement Validation cluster_2 Tier 3: Global Off-Target Profiling T1_ABPP Competitive ABPP in Proteome Lysate T1_Result Identify Potential Targets (e.g., Serine Hydrolases) T1_ABPP->T1_Result T2_CETSA Cellular Thermal Shift Assay (CETSA) T1_Result->T2_CETSA Hypothesis for CETSA target T2_Pulldown In-Cell Competitive Pulldown T1_Result->T2_Pulldown Guide pulldown analysis T2_Result Confirm Target Engagement in Intact Cells T2_CETSA->T2_Result T2_Pulldown->T2_Result T3_Chemoproteomics Global Chemoproteomics (isoTOP-ABPP) T2_Result->T3_Chemoproteomics Validate on-target and search for off-targets T3_Result Proteome-Wide Selectivity Profile T3_Chemoproteomics->T3_Result

Figure 1. A tiered workflow for assessing probe target specificity.

Tier 1: Competitive Activity-Based Protein Profiling (ABPP) for Initial Target Identification

Causality: Before we can assess specificity, we must first identify the primary targets. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy to profile the functional state of enzymes in complex proteomes.[10][11][12] We will use a competitive ABPP format. The logic is as follows: if our azetidinone probe binds to a specific enzyme, it will block the binding of a broad-spectrum, reporter-tagged probe that targets the same active site.[13][14] This reduction in signal for a given enzyme identifies it as a target of our compound.[14]

Experimental Design: We will compete our probe, 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one (let's call it Aze-yne ), against a well-validated, broad-spectrum serine hydrolase probe like fluorophosphonate-rhodamine (FP-rhodamine).[9]

G cluster_control Proteome Proteome Lysate AzeYne Aze-yne Probe (Competitor) Proteome->AzeYne 1. Pre-incubation FP_Rho FP-Rhodamine (Broad-Spectrum Probe) AzeYne->FP_Rho 2. Add FP-Rho SDS_PAGE SDS-PAGE Analysis FP_Rho->SDS_PAGE 3. Labeling Result Reduced Fluorescence = Target Engagement SDS_PAGE->Result Proteome_C Proteome Lysate FP_Rho_C FP-Rhodamine (Broad-Spectrum Probe) SDS_PAGE_C SDS-PAGE Analysis FP_Rho_C->SDS_PAGE_C Labeling Result_C Strong Fluorescence (All Targets Labeled) SDS_PAGE_C->Result_C

Figure 2. Competitive ABPP workflow.

Protocol: Competitive ABPP Gel-Based Assay
  • Proteome Preparation: Lyse cells (e.g., HEK293T or a relevant cancer cell line) in a suitable buffer (e.g., PBS) and determine protein concentration via BCA assay.

  • Competitive Incubation: Aliquot 50 µg of proteome per reaction. Pre-incubate with varying concentrations of Aze-yne (e.g., 0.1 nM to 10 µM) or DMSO (vehicle control) for 30 minutes at 37°C.

  • Broad-Spectrum Probe Labeling: Add FP-rhodamine to a final concentration of 1 µM to each reaction. Incubate for another 30 minutes at 37°C.

  • Analysis: Quench the reactions by adding 2x Laemmli sample buffer. Resolve proteins via SDS-PAGE.

  • Visualization: Scan the gel using a fluorescence scanner (e.g., Typhoon FLA 9500) at the appropriate excitation/emission wavelengths for rhodamine.

  • Target Identification: Bands that disappear or show reduced intensity in a dose-dependent manner with increasing Aze-yne concentration represent candidate targets. These bands can be excised and identified via in-gel digestion followed by LC-MS/MS analysis.

Data Presentation and Interpretation

The primary output is a dose-response curve for the inhibition of FP-rhodamine labeling. This allows for the calculation of an IC₅₀ value, representing the concentration of Aze-yne required to block 50% of the labeling of a specific target.

Table 1: Representative Competitive ABPP Data for Aze-yne

Target Protein (Identified by MS) Subcellular Location IC₅₀ (nM) vs. FP-Rhodamine Notes
Fatty Acid Amide Hydrolase (FAAH) Membrane 15.2 ± 2.1 Potent, high-confidence target.
Diacylglycerol Lipase Alpha (DAGLA) Membrane 89.7 ± 9.5 Moderate potency target.
Carboxylesterase 1 (CES1) ER / Cytosol 450.3 ± 35.8 Lower potency target.

| Protein 'X' (Non-hydrolase) | Cytosol | >10,000 | Not a significant target in this assay. |

This initial screen provides a rank-ordered list of potential targets based on potency, guiding our subsequent validation efforts.

Tier 2: Validating Target Engagement in a Cellular Context

Causality: An in vitro lysate is a simplified system. It is crucial to confirm that the probe engages its intended target within the complex, compartmentalized environment of a living cell.[15][16] We will use two orthogonal methods: the Cellular Thermal Shift Assay (CETSA), which is label-free, and a competitive pulldown using the probe's alkyne handle.

Method 1: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[17] When a small molecule binds to its target protein, it typically increases the protein's stability, raising its melting temperature (Tₘ).[18][19] By heating intact cells treated with our probe to various temperatures and then quantifying the amount of soluble (non-denatured) target protein, we can observe a "shift" in the melting curve, which is a direct measure of target engagement.[20][21]

Protocol: CETSA
  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with a high concentration of Aze-yne (e.g., 100x the in vitro IC₅₀) or DMSO for 1-2 hours.

  • Heating: Harvest, wash, and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles). Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g).

  • Detection: Analyze the amount of the target protein (e.g., FAAH) remaining in the soluble fraction by Western blot or quantitative mass spectrometry (e.g., targeted proteomics).

  • Data Analysis: Plot the relative amount of soluble protein against temperature to generate melting curves for both DMSO and Aze-yne treated samples. A rightward shift in the curve for the Aze-yne sample indicates target stabilization.

G Cells Intact Cells Treat Treat with Aze-yne or DMSO Cells->Treat Heat Heat to various Temperatures (T) Treat->Heat Lyse Lyse & Centrifuge Heat->Lyse Analysis Analyze Soluble Fraction (Western/MS) Lyse->Analysis Result Shift in Melting Curve (ΔTm) = Engagement Analysis->Result

Figure 3. Cellular Thermal Shift Assay (CETSA) workflow.

Method 2: In-Cell Competitive Pulldown

Principle: This method leverages the alkyne handle on Aze-yne . We treat live cells with a non-clickable version of our probe (a control compound lacking the alkyne) to act as a competitor. We then treat the cells with Aze-yne . If the control compound and Aze-yne bind to the same targets, the control will reduce the subsequent labeling of those targets by Aze-yne . After cell lysis, we use "click chemistry" to attach biotin to the alkyne handle of Aze-yne , pull down the labeled proteins with streptavidin beads, and identify them by mass spectrometry.[22]

Trustworthiness: The key control here is the competitor compound. It should be structurally identical to Aze-yne but lacking the alkyne (e.g., 1-(3-methylphenyl)-3,3-dimethylazetidin-2-one). This ensures that any competition observed is due to binding at the same site, not some non-specific effect of the alkyne.

Data Presentation and Interpretation for Cellular Assays

Table 2: Comparison of Cellular Target Engagement Data

Target Protein CETSA ΔTₘ (°C) In-Cell Pulldown (Fold-change vs. Competitor) Conclusion
FAAH +5.8°C 0.15 (Strong competition) Confirmed cellular target.
DAGLA +2.1°C 0.45 (Moderate competition) Confirmed cellular target.

| CES1 | +0.5°C | 0.91 (No significant competition) | Likely a low-potency or non-cellular target. |

The convergence of data from CETSA (a biophysical readout) and competitive pulldown (a direct chemical labeling readout) provides very high confidence that FAAH and DAGLA are bona fide cellular targets of the Aze-yne probe.

Tier 3: Global Chemoproteomics for Unbiased Selectivity Profiling

Causality: While we have confirmed our primary targets, we have not yet systematically assessed the entire landscape of potential off-targets. To generate a true selectivity profile, we must use an unbiased, proteome-wide approach.[23] Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) is a state-of-the-art quantitative mass spectrometry technique for this purpose.[22]

Principle: In this experiment, two cell populations are analyzed: one treated with DMSO and one with Aze-yne . The proteomes are harvested and each is labeled with a clickable, broad-spectrum probe that has a mass-tagging linker (one "light," one "heavy"). The key is that this labeling happens after the cells have been treated with our probe. Targets that were engaged by Aze-yne in the treated cells will be unavailable for labeling by the broad-spectrum probe. After clicking on biotin, enriching, and analyzing by MS, the ratio of heavy-to-light peptides for each protein reveals the degree of engagement by our probe. A low heavy/light ratio indicates a target.[22]

Protocol: isoTOP-ABPP
  • Cell Treatment: Treat two separate populations of cells with either DMSO (control) or a high concentration of Aze-yne .

  • Proteome Labeling: Lyse the cells and treat each proteome with a broad-spectrum, clickable probe (e.g., an alkyne-functionalized fluorophosphonate).

  • Isotopic Tagging: Use click chemistry to conjugate an isotopically light (e.g., standard biotin-azide) TEV-cleavable linker to the control proteome and a heavy (e.g., ¹³C-labeled) linker to the Aze-yne -treated proteome.

  • Enrichment & Digestion: Combine the proteomes, enrich labeled proteins on streptavidin beads, and perform on-bead tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides by quantitative mass spectrometry.

  • Data Analysis: Calculate the light/heavy isotopic ratios for all identified peptides. A ratio significantly greater than 1 indicates a protein that was blocked from labeling by Aze-yne , i.e., a target.

Data Presentation and Interpretation

The output is a comprehensive list of all proteins targeted by the probe in an unbiased fashion, complete with a quantitative measure of engagement.

Table 3: Global Selectivity Profile of Aze-yne (1 µM in HEK293T cells)

Protein Gene Light/Heavy Ratio Target Class
Fatty Acid Amide Hydrolase FAAH 6.8 On-Target
Diacylglycerol Lipase Alpha DAGLA 3.5 On-Target
Monoacylglycerol Lipase MGLL 1.8 Weak Off-Target
Carboxylesterase 2 CES2 1.5 Weak Off-Target

| All other identified proteins | ... | ~1.0 | Not a Target |

This global view provides the ultimate assessment of specificity. In this example, Aze-yne is highly selective for FAAH and DAGLA, with only very weak engagement of two other serine hydrolases at a high concentration.

Conclusion: Synthesizing a Self-Validating Specificity Profile

The robust validation of a chemical probe's specificity is a journey through increasingly rigorous levels of scrutiny. By following a tiered approach—from in vitro discovery (competitive ABPP) to cellular engagement confirmation (CETSA, pulldown) and finally to global off-target profiling (isoTOP-ABPP)—we construct a self-validating system. Each tier provides data that informs and is orthogonally confirmed by the next.

References

  • Isotani, S., et al. (2021). Chemoproteomic methods for covalent drug discovery. Chemical Society Reviews. [Link]

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  • BPS Bioscience. (2022). Activity Based Protein Profiling for Drug Discovery. YouTube. [Link]

  • Nomura, D. K., et al. (2011). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry. [Link]

  • Patricelli, M. P., et al. (2011). Determining target engagement in living systems. Future Medicinal Chemistry. [Link]

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  • Martinez Molina, D., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Ethynylphenyl)-3,3-dimethylazetidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one. As a novel or specialized laboratory chemical, this compound may lack extensive, publicly available safety and disposal documentation. Therefore, this guide is built upon a foundational risk assessment derived from its core chemical structures: the azetidin-2-one (β-lactam) ring and the ethynylphenyl group. The procedures outlined herein are designed to meet rigorous safety standards, ensuring the protection of laboratory personnel and environmental integrity, in alignment with regulations set forth by agencies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Core Principle: A Proactive Hazard Assessment

Given the absence of a specific Safety Data Sheet (SDS) for 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one, a precautionary approach is mandatory. Our disposal protocol is predicated on an analysis of its constituent functional groups.

  • Azetidin-2-one Core: The parent compound, 2-azetidinone, is classified as a corrosive substance that causes severe skin burns and eye damage.[1][2] It is logical and safe to assume that this derivative will share similar corrosive or irritant properties.

  • Ethynylphenyl Group: The terminal alkyne (ethynyl) group presents a potential reactivity hazard. Alkynes can form explosive metal acetylides with certain metals, particularly heavy metals like silver, copper, and mercury. This dictates careful handling and segregation from incompatible waste streams.

  • Overall Classification: Based on this analysis, 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one must be handled as a non-halogenated, potentially reactive, and corrosive organic hazardous waste . It should never be disposed of down the drain or in regular trash.[3][4]

Essential Personal Protective Equipment (PPE)

Before handling the compound or its waste, personnel must be equipped with the appropriate PPE. The causality is clear: to prevent chemical exposure via inhalation, ingestion, or dermal contact.[1][5]

PPE CategorySpecificationRationale for Use
Eye Protection ANSI Z87.1-compliant safety glasses with side shields, at a minimum. A face shield is strongly recommended when handling larger quantities or during spill cleanup.Protects against splashes of the compound or its solutions, which are presumed to be corrosive or irritant to the eyes.[6]
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a barrier against direct skin contact. Contaminated gloves must be disposed of as hazardous waste.
Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes.Prevents exposure from spills.

Step-by-Step Disposal Protocol: From Bench to Pickup

This protocol ensures waste is handled safely at the point of generation and managed in compliance with institutional and federal regulations.[7]

Step 1: Designate and Prepare the Waste Container
  • Select the Right Container: Choose a clean, dry, and chemically compatible container with a secure, screw-top lid. A high-density polyethylene (HDPE) or glass container is appropriate. The container should be appropriately sized for the expected waste volume to avoid prolonged storage of small quantities.[8]

  • Pre-Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[9] The label must include:

    • The words "Hazardous Waste".

    • The full, unabbreviated chemical name: "Waste 1-(3-Ethynylphenyl)-3,3-dimethylazetidin-2-one".

    • The accumulation start date (the date the first drop of waste is added).

    • A clear indication of the hazards (e.g., "Corrosive," "Irritant," "Handle with Care").

Step 2: Waste Segregation and Collection

The primary goal is to prevent dangerous reactions and facilitate proper final disposal. This compound falls into the non-halogenated organic waste stream.

WasteSegregation start Generated Waste 1-(3-Ethynylphenyl)-3,3-dimethylazetidin-2-one is_organic Is it an organic compound? start->is_organic is_halogenated Does it contain halogens (F, Cl, Br, I)? is_organic->is_halogenated Yes inorganic Inorganic Waste (Acids, Bases, etc.) is_organic->inorganic No non_halogenated Non-Halogenated Organic Waste Container is_halogenated->non_halogenated No halogenated Halogenated Organic Waste Container is_halogenated->halogenated Yes

Diagram 1: Waste stream segregation decision process.
  • Pure Solid Compound & Contaminated Materials:

    • Carefully transfer the solid waste into the designated container using a plastic or ceramic spatula . AVOID metal spatulas to mitigate the risk of forming explosive metal acetylides.

    • Any disposable materials heavily contaminated with the compound (e.g., weigh boats, paper towels, gloves) must be collected in a separate, clearly labeled, sealed plastic bag and disposed of as hazardous solid waste.[10]

  • Solutions of the Compound:

    • If the compound is dissolved in a non-halogenated solvent (e.g., acetone, ethanol, ethyl acetate), the solution can be added to the non-halogenated organic liquid waste container.

    • If dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), the solution MUST be disposed of in the halogenated organic liquid waste stream.[3][11][12] This is critical because disposal methods and costs differ significantly for these two streams.[13]

Step 3: Secure Storage in a Satellite Accumulation Area (SAA)

Once collected, the waste container must be managed according to EPA and OSHA regulations for SAAs.[14][15]

  • Keep Containers Closed: The waste container lid must be securely fastened at all times, except when actively adding waste.[4][9] This prevents the release of vapors and protects against spills.

  • Use Secondary Containment: Place the container in a larger, chemically resistant tub or tray to contain any potential leaks.

  • Store in a Designated Area: The SAA should be at or near the point of generation, under the control of the laboratory personnel. It must be clearly marked.

  • Adhere to Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic "P-listed" wastes, the limit is one quart.[15] While this compound is not explicitly P-listed, adhering to smaller accumulation volumes is a best practice.

Final Disposal Pathway & Emergency Spill Procedures

DisposalWorkflow cluster_lab In the Laboratory cluster_facility Institutional & External Management generation 1. Waste Generation (At the Bench) collection 2. Segregation & Collection (Labeled Container) generation->collection storage 3. Storage in SAA (Closed, Secondary Containment) collection->storage pickup 4. EHS Pickup Request (Container < 3/4 full or < 6 months) storage->pickup transport 5. Transport to Central Waste Facility pickup->transport disposal 6. Licensed Disposal Vendor transport->disposal incineration 7. Final Disposal (High-Temperature Incineration) disposal->incineration

Diagram 2: End-to-end workflow for chemical waste disposal.
Requesting Pickup

When the waste container is nearly full (no more than 90% capacity) or has been accumulating for a set period (typically 6 to 12 months, per institutional policy), arrange for pickup by your institution's Environmental Health and Safety (EHS) department.[8][16]

Ultimate Disposal Method

The standard and required method for disposing of this type of organic chemical waste is high-temperature incineration conducted by a licensed and certified hazardous waste disposal facility.[17] This process ensures the complete destruction of the compound, preventing its release into the environment.

Emergency Spill Procedures
  • Alert Personnel: Immediately notify others in the area.

  • Isolate the Area: Cordon off the spill area.

  • Consult SDS (or this guide): If a spill occurs, the immediate response should be guided by the known hazards.

  • Small Spills (<100 mL or ~100g): If you are trained and have a spill kit, you may clean it up.

    • Don appropriate PPE (including a face shield and double gloves).

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Using non-metallic, non-sparking tools, carefully sweep the absorbed material into the designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

  • Large Spills:

    • DO NOT attempt to clean it up yourself.

    • Evacuate the laboratory immediately.

    • Contact your institution's EHS or emergency response team.

Summary of Best Practices

Do'sDon'ts
DO treat this compound as hazardous and corrosive.DON'T dispose of it down the drain or in the trash.
DO segregate into the non-halogenated organic waste stream.DON'T mix with halogenated, acidic, or heavy metal waste.
DO use non-metallic tools for transfer.DON'T use metal spatulas.
DO pre-label your waste container with the full chemical name.DON'T use abbreviations or formulas on the label.
DO keep the waste container securely closed at all times.DON'T leave the container open or unattended.
DO store waste in a designated and contained SAA.DON'T accumulate waste for longer than your institution's policy allows.
DO contact EHS for disposal and for any large spills.DON'T attempt to clean up a large spill without proper training and equipment.

References

  • Fisher Scientific. (2014-08-11). Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone.
  • Thermo Fisher Scientific. (2025-12-19).
  • U.S. Environmental Protection Agency. (2025-11-25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • HSC Chemistry. (2025-03-04). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Occupational Safety and Health Administration. OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]

  • ChemicalBook. (2025-02-01).
  • U.S. Environmental Protection Agency. (2025-02-27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • Bucknell University.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 209257, 1,3-Dimethylpyrrolidin-2-one. Retrieved from [Link]

  • University of Colorado Boulder. Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance.
  • Compliancy Group. (2023-09-18). OSHA Laboratory Standard. Retrieved from [Link]

  • Braun Research Group, University of Illinois.
  • Northwestern University. (2023-02-27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Pennsylvania. Laboratory Chemical Waste Management Guidelines.
  • Temple University.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Vanderbilt University. The Laboratory Standard | Office of Clinical and Research Safety.
  • National Center for Biotechnology Information. OSHA Laboratory Standard. Retrieved from [Link]

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